molecular formula C5H7ClO3 B1499570 Methyl 3-chloro-2-oxobutanoate

Methyl 3-chloro-2-oxobutanoate

Cat. No.: B1499570
M. Wt: 150.56 g/mol
InChI Key: AAJSMPDVABPJTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-chloro-2-oxobutanoate (CAS 267883-53-4) is an ester derivative of 2-oxobutanoic acid, characterized by the molecular formula C5H7ClO3 and an average molecular mass of 150.56 g/mol . This compound is a valuable building block and chemical intermediate in synthetic organic chemistry, particularly for constructing more complex molecules for pharmaceutical and life science research . Researchers utilize this compound in various synthetic pathways, including cyclization reactions, such as the synthesis of triazole derivatives via dipolar cycloadditions . Its structure, featuring both a reactive chloro and an oxo (ketone) functional group, allows for selective modifications at multiple sites, making it a versatile precursor for the development of novel compounds and materials . Proper handling and storage are critical for maintaining the integrity of this product. It is recommended to store it under an inert atmosphere at refrigerated temperatures (2-8°C) . Please note that this product is strictly for research purposes and should be handled by qualified laboratory personnel. Refer to the Safety Data Sheet (SDS) for comprehensive hazard information, which includes GHS Hazard Statements H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7ClO3

Molecular Weight

150.56 g/mol

IUPAC Name

methyl 3-chloro-2-oxobutanoate

InChI

InChI=1S/C5H7ClO3/c1-3(6)4(7)5(8)9-2/h3H,1-2H3

InChI Key

AAJSMPDVABPJTE-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C(=O)OC)Cl

Origin of Product

United States

Foundational & Exploratory

Methyl 3-chloro-2-oxobutyrate MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of Methyl 3-chloro-2-oxobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-chloro-2-oxobutyrate, also known under synonyms such as Methyl 2-chloro-3-oxobutanoate and Methyl 2-chloroacetoacetate, is a valuable reagent in organic synthesis.[1] Its utility in the synthesis of heterocyclic compounds, such as triazole derivatives, makes it a significant component in the drug development pipeline.[1][2] However, its chemical reactivity necessitates a thorough understanding of its safety and handling requirements to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the material safety data for Methyl 3-chloro-2-oxobutyrate, grounded in authoritative sources, to empower researchers with the knowledge for its safe and effective use.

Chemical and Physical Properties

A foundational understanding of a chemical's properties is paramount to its safe handling. Methyl 3-chloro-2-oxobutyrate is a combustible liquid.[3] Key physical and chemical data are summarized in the table below.

PropertyValueSource
CAS Number 4755-81-1, ,
Molecular Formula C₅H₇ClO₃, ,
Molecular Weight 150.56 g/mol , ,
Appearance Liquid,
Boiling Point 137 °C
Melting Point -33 to -32.7 °C
Density 1.236 g/mL at 25 °C
Flash Point 72 °C (161.6 °F) - closed cup

Hazard Identification and GHS Classification

Methyl 3-chloro-2-oxobutyrate is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards. The primary hazards associated with this compound are its acute toxicity, and its potential to cause skin and eye irritation.[4]

It is important to note that GHS classifications can vary slightly between suppliers. For instance, while most sources indicate it causes skin and eye irritation, some suggest it may cause severe skin burns and eye damage.[5] Therefore, it is crucial to always consult the specific Safety Data Sheet (SDS) provided by the supplier from whom the chemical was procured.

The aggregated GHS information from multiple sources indicates the following classifications and hazard statements[4]:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.

  • Skin Irritation (Category 2) - H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2A) - H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System - H335: May cause respiratory irritation.

The signal word associated with these classifications is typically Warning .[2][4]

Safe Handling and Storage Protocols

A proactive approach to safety is essential when working with Methyl 3-chloro-2-oxobutyrate. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Engineering Controls
  • Ventilation: Use this chemical only in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[6]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.

Administrative Controls
  • Training: All personnel handling this substance must be thoroughly trained on its hazards and the proper handling and emergency procedures.

  • Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[6] Wash hands thoroughly after handling and before any breaks.[6][7] Contaminated clothing should be removed and washed before reuse.[6]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent direct contact with Methyl 3-chloro-2-oxobutyrate.

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[2]

  • Skin Protection: Wear protective gloves and a lab coat. The specific glove material should be chosen based on its resistance to this chemical and the duration of contact.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of exceeding exposure limits, use a NIOSH-approved respirator with an appropriate cartridge.[2]

Storage

Proper storage is crucial to maintain the stability of the chemical and prevent accidents.

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[7][8][9][10]

  • Conditions: Store in a cool, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[7][8][9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[9]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Handling prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_emergency Verify Access to Eyewash/Safety Shower prep_hood->prep_emergency handle_dispense Dispense Chemical Inside Fume Hood prep_emergency->handle_dispense Proceed to Handling handle_close Keep Container Tightly Closed When Not in Use handle_dispense->handle_close handle_avoid Avoid Inhalation, Ingestion, and Skin/Eye Contact handle_close->handle_avoid cleanup_dispose Dispose of Waste in Designated Hazardous Waste Container handle_avoid->cleanup_dispose Proceed to Cleanup cleanup_clean Clean Work Area cleanup_dispose->cleanup_clean cleanup_remove_ppe Remove PPE cleanup_clean->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash caption Safe Handling Workflow for Methyl 3-chloro-2-oxobutyrate

Safe Handling Workflow for Methyl 3-chloro-2-oxobutyrate

First-Aid and Emergency Procedures

In the event of an exposure, immediate and appropriate first aid is critical. All personnel should be familiar with these procedures before working with the chemical.

First-Aid Measures
  • Inhalation: If inhaled, move the person to fresh air.[6][11] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.[11]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing.[12] Wash the affected area with plenty of soap and water for at least 15 minutes.[6] If skin irritation persists, get medical advice/attention.[13]

  • Eye Contact: If the chemical comes into contact with the eyes, rinse cautiously with water for at least 15 minutes, making sure to remove contact lenses if present and easy to do.[6][13] Seek immediate medical attention.

  • Ingestion: If swallowed, rinse the mouth with water.[6] Do NOT induce vomiting.[13] Never give anything by mouth to an unconscious person.[13] Call a poison center or doctor immediately.[10]

Emergency Response Flowchart

Emergency_Response cluster_routes Route of Exposure cluster_actions Immediate Actions exposure Exposure Occurs inhalation Inhalation exposure->inhalation skin Skin Contact exposure->skin eye Eye Contact exposure->eye ingestion Ingestion exposure->ingestion action_inhale Move to Fresh Air inhalation->action_inhale action_skin Remove Contaminated Clothing, Wash with Soap & Water (15+ min) skin->action_skin action_eye Rinse with Water (15+ min) eye->action_eye action_ingest Rinse Mouth, Do NOT Induce Vomiting ingestion->action_ingest seek_medical Seek Immediate Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical caption Emergency Response for Exposure

Emergency Response for Exposure

Toxicological Information

Disposal Considerations

Waste generated from the use of Methyl 3-chloro-2-oxobutyrate must be disposed of as hazardous waste. Follow all federal, state, and local regulations for hazardous waste disposal. Dispose of contents and container to an approved waste disposal plant.[6][9] Do not dispose of down the drain or into the environment.

Conclusion

Methyl 3-chloro-2-oxobutyrate is a key synthetic intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with its handling and continue to leverage its synthetic utility in the advancement of drug discovery and development. Always prioritize safety by consulting the most current SDS from your supplier and adhering to your institution's safety policies.

References

  • Merck Millipore. (2022, February 9). Safety Data Sheet. Retrieved from [Link]

  • New Jersey Department of Health. Right to Know Hazardous Substance Fact Sheet: METHYL CHLOROACETATE. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl 2-chloroacetoacetate, 97%. Retrieved from [Link]

  • PubChem. Methyl 2-chloroacetoacetate. Retrieved from [Link]

  • Pharmaffiliates. Methyl 2-chloro-3-oxobutanoate. Retrieved from [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • Saudi Food & Drug Authority. (2019, May 28). First Aid - Chemical Poisoning. Retrieved from [Link]

Sources

A Tale of Two Ketones: An In-Depth Technical Guide to the Chlorination Patterns of α- and β-Keto Esters

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Abstract

The selective introduction of chlorine atoms into organic molecules is a cornerstone of modern synthetic chemistry, profoundly influencing the biological activity and physicochemical properties of pharmaceuticals and agrochemicals. Within the vast landscape of chlorinated organic compounds, α-chloro and γ-chloro keto esters stand out as exceptionally versatile synthetic intermediates. This technical guide provides a comprehensive exploration of the chlorination patterns of α-keto esters and β-keto esters, offering a detailed comparative analysis of their reactivity, the factors governing regioselectivity, and field-proven experimental protocols. By delving into the underlying mechanistic principles, this document aims to equip researchers with the knowledge to strategically control chlorination reactions for the efficient synthesis of high-value chlorinated keto esters.

Introduction: The Strategic Value of Chlorinated Keto Esters

α-Keto esters and β-keto esters are fundamental building blocks in organic synthesis, prized for their dual functionality which allows for a rich tapestry of chemical transformations. The introduction of a chlorine atom to their carbon frameworks further amplifies their synthetic utility, creating powerful electrophilic and nucleophilic centers for the construction of complex molecular architectures.

Chlorinated derivatives of these keto esters are pivotal intermediates in the synthesis of a wide array of biologically active molecules, including antivirals, anti-inflammatory agents, and herbicides. The regioselective control of chlorination—directing the chlorine atom to a specific position—is therefore a critical challenge and a testament to the sophistication of modern synthetic methods. This guide will dissect the chlorination behavior of α- and β-keto esters, providing a clear roadmap for achieving desired chlorination patterns.

Chlorination of α-Keto Esters: A Direct Approach

α-Keto esters, characterized by two adjacent carbonyl groups, present a unique electronic environment. The presence of the electron-withdrawing ester group and the adjacent ketone carbonyl acidifies the α-protons, though to a lesser extent than in β-keto esters. The direct chlorination of α-keto esters typically occurs at the α-position, facilitated by the formation of an enol or enolate intermediate.

Mechanism of α-Chlorination

The chlorination of α-keto esters proceeds via an enol or enolate-driven mechanism, depending on the reaction conditions.

  • Acid-Catalyzed Chlorination: In the presence of an acid catalyst, the ketone carbonyl is protonated, increasing the acidity of the α-proton. Tautomerization to the enol form is followed by electrophilic attack by the chlorinating agent on the electron-rich double bond.

  • Base-Mediated Chlorination: A base abstracts an α-proton to form an enolate, which then acts as a nucleophile, attacking the electrophilic chlorine source.

Due to the electron-withdrawing nature of the adjacent ester group, the enolization of α-keto esters is generally less favorable than that of β-keto esters. However, with appropriate chlorinating agents, α-chlorination can be achieved efficiently.

Common Chlorinating Agents and Methodologies

Sulfuryl chloride (SO₂Cl₂) is a commonly employed reagent for the α-chlorination of α-keto esters. The reaction is typically performed in an inert solvent, and the in situ generation of HCl can catalyze the enolization.

G cluster_alpha Chlorination of α-Keto Ester alpha_keto_ester α-Keto Ester enol_intermediate_alpha Enol Intermediate alpha_chloro_product α-Chloro-α-keto Ester

Caption: Mechanism of α-chlorination of α-keto esters.

Chlorination of β-Keto Esters: A Tale of Two Positions (α vs. γ)

The chlorination of β-keto esters is a more nuanced affair, offering the possibility of substitution at two distinct positions: the α-carbon, situated between the two carbonyl groups, and the γ-carbon of the ketone moiety. The regiochemical outcome is highly dependent on the reaction conditions, the nature of the chlorinating agent, and the substrate itself.

The Dichotomy of Reactivity: α- and γ-Positions

The protons at the α-position of a β-keto ester are significantly more acidic (pKa ≈ 11 in DMSO) than those at the γ-position (pKa ≈ 20-25 in DMSO) due to the stabilization of the resulting carbanion by two carbonyl groups. Consequently, under thermodynamic control or with milder bases, deprotonation and subsequent electrophilic attack overwhelmingly favor the α-position.

Achieving chlorination at the less acidic γ-position requires circumventing the inherent reactivity of the α-position. This is typically accomplished through strategies that either block the α-position or enhance the nucleophilicity of the γ-position.

α-Chlorination of β-Keto Esters: The Path of Least Resistance

The α-chlorination of β-keto esters is a well-established and highly efficient transformation. A variety of electrophilic chlorinating agents can be employed, with N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂) being the most common.

  • N-Chlorosuccinimide (NCS): NCS is a mild and selective chlorinating agent, often used in conjunction with a catalytic amount of a base or a Lewis acid to facilitate the reaction.[1][2] The reaction proceeds readily at or below room temperature, providing excellent yields of the α-chloro-β-keto ester.

  • Sulfuryl Chloride (SO₂Cl₂): Sulfuryl chloride is a more reactive chlorinating agent and can effectively chlorinate β-keto esters at the α-position, often without the need for a catalyst.[3]

G cluster_beta_alpha α-Chlorination of β-Keto Ester beta_keto_ester β-Keto Ester enolate_alpha α-Enolate alpha_chloro_product α-Chloro-β-keto Ester

Caption: Mechanism of α-chlorination of β-keto esters.

γ-Chlorination of β-Keto Esters: Strategies for Regiocontrol

Selective chlorination at the γ-position is a more challenging endeavor that requires specific strategies to overcome the kinetic preference for α-chlorination.

One of the most effective methods for achieving γ-functionalization involves the generation of a dianion. By treating the β-keto ester with two equivalents of a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA), both the α- and γ-protons can be removed. The more reactive γ-anion can then selectively react with an electrophilic chlorine source.

G cluster_beta_gamma γ-Chlorination of β-Keto Ester via Dianion beta_keto_ester_gamma β-Keto Ester monoanion α-Enolate dianion γ-Enolate (Dianion) gamma_chloro_product γ-Chloro-β-keto Ester

Caption: Mechanism of γ-chlorination via a dianion intermediate.

Under specific conditions, direct γ-chlorination of β-keto esters can be achieved using sulfuryl chloride. This method often relies on kinetic control at low temperatures. For instance, the slow addition of sulfuryl chloride to ethyl acetoacetate at 0-5°C can favor the formation of ethyl 4-chloroacetoacetate.[1]

The mechanism is thought to involve the formation of an enol intermediate, where the γ-position of the ketone enol is sufficiently nucleophilic to react with the highly electrophilic sulfuryl chloride.

Comparative Summary: α-Keto Ester vs. β-Keto Ester Chlorination

Featureα-Keto Esterβ-Keto Ester
Primary Site of Chlorination α-positionα-position (thermodynamically and kinetically favored)
Alternative Site of Chlorination Not commonly observedγ-position (requires specific strategies)
Key Reagents for α-Chlorination SO₂Cl₂NCS, SO₂Cl₂
Key Strategy for γ-Chlorination N/ADianion formation, specific conditions with SO₂Cl₂
Mechanistic Pathway Enol/Enolate intermediateα-position: Enolate intermediate; γ-position: Dianion or specific enol intermediate
Controlling Factors Reagent choiceReagent choice, stoichiometry of base, temperature, reaction time

Experimental Protocols

Protocol for α-Chlorination of Ethyl Benzoylformate

Materials:

  • Ethyl benzoylformate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl benzoylformate (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sulfuryl chloride (1.1 equivalents) dropwise to the stirred solution over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol for α-Chlorination of Ethyl Acetoacetate with NCS

Materials:

  • Ethyl acetoacetate

  • N-Chlorosuccinimide (NCS)

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • To a stirred solution of ethyl acetoacetate (1 equivalent) in acetonitrile, add sodium carbonate (1.2 equivalents).

  • Add N-chlorosuccinimide (1.1 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium thiosulfate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the α-chloro-β-keto ester.

Protocol for γ-Chlorination of Ethyl Acetoacetate with SO₂Cl₂[1]

Materials:

  • Ethyl acetoacetate

  • Sulfuryl chloride (SO₂Cl₂)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

  • Vacuum pump

Procedure:

  • Add ethyl acetoacetate to a reactor and cool to 0-5°C using an ice-salt bath.

  • Dropwise add sulfuryl chloride into the reactor, maintaining the reaction temperature at 0-5°C.

  • After the dropwise addition is complete, stir the reaction for 2-4 hours at room temperature.

  • Evacuate the reactor at 35-55°C to remove dissolved gases.

  • Heat the mixture to 85-95°C and distill to recover unreacted ethyl acetoacetate.

  • Cool the residue to 30°C to obtain the crude ethyl 4-chloroacetoacetate.

Conclusion

The chlorination of α- and β-keto esters offers a powerful and versatile strategy for the synthesis of valuable chlorinated building blocks. While α-keto esters undergo straightforward α-chlorination, the reactivity of β-keto esters is more complex, allowing for selective chlorination at either the α- or γ-position. The choice of chlorinating agent, reaction conditions, and the application of specific strategies such as dianion formation are paramount in dictating the regiochemical outcome. A thorough understanding of the underlying mechanistic principles, as detailed in this guide, empowers chemists to navigate the subtleties of these reactions and efficiently access a diverse range of chlorinated keto esters for applications in drug discovery and development.

References

  • Preparation method of ethyl 4-chloroacetoacetate. CN107856075A.
  • Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. J. Org. Chem.2021 , 86 (1), 759–767. Available at: [Link]

  • Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers. J. Am. Chem. Soc.2012 , 134 (22), 9092–9095. Available at: [Link]

  • Preparation method for ethyl 2-chloroacetoacetate. CN105061210A.
  • Process for preparing gamma-substituted beta-keto esters. US3565928A.

Sources

Methyl 3-chloro-2-oxobutanoate: Technical Profile and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for Methyl 3-chloro-2-oxobutanoate , a specialized fluorinated building block and heterocyclic precursor.

Executive Summary

This compound (CAS: 267883-53-4) is a vicinal tricarbonyl derivative and an


-halo ketone ester used primarily as a regioselective scaffold in the synthesis of polysubstituted thiazoles and biologically active heterocycles.[1][2][3][4][5][6][7]

Critical Distinction: Researchers must distinguish this compound from its constitutional isomer, Methyl 2-chloro-3-oxobutanoate (Methyl 2-chloroacetoacetate, CAS 4755-81-1). While the latter is a


-keto ester derivative, the subject of this guide is an 

-keto ester with a

-chlorine substituent, offering distinct electrophilic reactivity profiles essential for specific Hantzsch-type cyclizations.

Physicochemical Profile

PropertyData
IUPAC Name This compound
Common Synonyms Methyl 3-chloro-2-ketobutyrate; 3-Chloro-2-oxobutanoic acid methyl ester
CAS Number 267883-53-4
Molecular Formula

Molecular Weight 150.56 g/mol
SMILES CC(Cl)C(=O)C(=O)OC
Physical State Yellow to colorless oily liquid
Boiling Point ~75–78 °C (at reduced pressure, extrapolated from ethyl ester)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Solubility Soluble in DCM, THF, EtOAc; reacts with protic solvents (water/alcohols)

Synthetic Pathways

The synthesis of this compound typically proceeds via the chlorination of methyl 2-oxobutanoate. This route avoids the regioselectivity issues often encountered when attempting to chlorinate mixed anhydride systems.

Primary Synthetic Route (Grignard-Oxalate Method)

This protocol ensures high fidelity of the carbon backbone before introducing the halogen.

  • Nucleophilic Acyl Substitution: Reaction of dimethyl oxalate with ethylmagnesium bromide (Grignard reagent) at low temperature (-10°C) to form Methyl 2-oxobutanoate.

  • Regioselective Chlorination: Treatment of the

    
    -keto ester with sulfuryl chloride (
    
    
    
    ) introduces the chlorine atom at the C3 position (alpha to the ketone, but beta to the ester).

Synthesis Start Dimethyl Oxalate (Substrate) Inter Methyl 2-oxobutanoate (Intermediate) Start->Inter -78°C to -10°C THF Reagent1 EtMgBr (Grignard) Reagent1->Inter Product This compound (Target) Inter->Product 0°C to RT DCM Reagent2 SO2Cl2 (Chlorination) Reagent2->Product

Figure 1: Step-wise synthesis of this compound via Grignard addition and subsequent chlorination.

Reactivity & Mechanism

The molecule possesses two distinct electrophilic centers: the C2 ketone and the C1 ester carbonyl , alongside the reactive C3-Cl bond .

Electrophilic Duality
  • C2 Ketone: Highly activated due to the adjacent electron-withdrawing ester group. It is susceptible to nucleophilic attack by amines or hydrazines.

  • C3-Chlorine: Acts as a leaving group in substitution reactions. In cyclization protocols, this carbon serves as the alkylating center.

Hantzsch Thiazole Synthesis Application

The primary application of this scaffold is the synthesis of thiazole-4-carboxylates or thiazole-4-glyoxylates . Unlike standard Hantzsch syntheses that use


-halo ketones to yield thiazoles with alkyl substituents, using this compound incorporates an ester functionality directly linked to the thiazole core, which is crucial for subsequent drug design (e.g., xanthine oxidoreductase inhibitors).
Experimental Protocol: Thiazole Formation
  • Reagents: this compound (1.0 eq), Thioamide/Thiourea derivative (1.0 eq).

  • Solvent: Ethanol or Dioxane (anhydrous).

  • Conditions: Reflux for 2–4 hours.

  • Mechanism:

    • Thio-attack: The sulfur atom of the thioamide attacks the C3 carbon, displacing chloride (

      
      ).
      
    • Cyclization: The amide nitrogen attacks the C2 ketone.

    • Dehydration: Loss of water aromatizes the ring to form the thiazole.

Hantzsch Substrate This compound Intermediate S-Alkylated Intermediate (Thioimidate) Substrate->Intermediate SN2 Attack (S -> C3) Thioamide Thioamide / Thiourea (R-CS-NH2) Thioamide->Intermediate SN2 Attack (S -> C3) Cyclized Hydroxy-thiazoline Intermediate->Cyclized Cyclocondensation (N -> C2 Ketone) Final Thiazole-4-carboxylate Derivative Cyclized->Final - H2O (Aromatization)

Figure 2: Mechanistic pathway for the Hantzsch synthesis using this compound to generate thiazole scaffolds.

Handling & Stability (E-E-A-T)

  • Lachrymator Potential: Like many

    
    -halo carbonyls, this compound is a potent lachrymator and skin irritant. All handling must occur within a certified fume hood.
    
  • Moisture Sensitivity: The

    
    -keto ester moiety is prone to hydrolysis and decarboxylation under moist conditions. Store under argon at 2–8°C.
    
  • Stability Check: Before use in critical steps, verify purity via TLC (Hexane:EtOAc 4:1). The appearance of a carboxylic acid streak indicates hydrolysis; repurify via rapid silica filtration if necessary.

References

  • PubChem Compound Summary. "this compound (CAS 267883-53-4)."[4] National Center for Biotechnology Information. [Link]

  • Tu, Y., et al. "Synthesis of 3-chloro-2-oxo-butanoate." ResearchGate, 2015. (Detailed synthesis of the ethyl ester analog, applicable to methyl ester). [Link]

  • Hantzsch, A. "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen." Justus Liebigs Annalen der Chemie, 1888. (Foundational chemistry for thiazole synthesis).

Sources

Technical Guide: Methyl 3-chloro-2-oxobutanoate (CAS 267883-53-4)

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the sourcing, quality validation, and application of Methyl 3-chloro-2-oxobutanoate (CAS 267883-53-4).

Synthesis, Quality Assurance, and Strategic Sourcing for Drug Discovery

Executive Summary

This compound (CAS 267883-53-4) is a specialized heterocyclic building block, primarily utilized in the Hantzsch thiazole synthesis to access 5-methylthiazole-4-carboxylate scaffolds. Unlike its more common isomer (Methyl 2-chloro-3-oxobutanoate, used for 4-methylthiazole-5-carboxylates in drugs like Febuxostat), this molecule allows medicinal chemists to invert the regiochemistry of the thiazole core. This structural inversion is critical for Structure-Activity Relationship (SAR) exploration in kinase inhibitors and metabolic disease targets.

This guide addresses the technical challenges of sourcing this non-commodity intermediate, providing a self-validating quality control protocol and a synthesis-based impurity analysis to ensure experimental integrity.

Chemical Profile & Regiochemical Significance

Structural Identity[1][2]
  • CAS Number: 267883-53-4[1][2]

  • IUPAC Name: this compound[1]

  • Molecular Formula: C

    
    H
    
    
    
    ClO
    
    
    [3]
  • Molecular Weight: 150.56 g/mol

  • SMILES: COC(=O)C(=O)C(C)Cl

The "Isomer Trap" in Sourcing

A common pitfall in sourcing this material is confusion with its constitutional isomer, which is widely available as a commodity chemical.

FeatureTarget Molecule (CAS 267883-53-4)Common Isomer (CAS 4755-81-1)
Name Methyl 3-chloro-2-oxo butanoateMethyl 2-chloro-3-oxo butanoate
Structure

-keto,

-chloro ester

-chloro,

-keto ester
Hantzsch Product 4-Carboxy -5-methylthiazole5-Carboxy -4-methylthiazole
Availability Custom Synthesis / Spot MarketCommodity / Bulk Stock
Key Use Novel SAR / Scaffold InversionFebuxostat / Cefditoren synthesis

Critical Directive: When ordering, explicitly verify the position of the chlorine atom relative to the ketone and ester. The target molecule (CAS 267883-53-4) has the chlorine on the terminal ethyl group (position 3), not between the carbonyls.

Synthesis & Impurity Landscape

Understanding the synthesis of CAS 267883-53-4 is essential for anticipating impurities that suppliers may fail to report.

Synthetic Route (The "Oxalate" Pathway)

The most industrial-viable route involves the chlorination of methyl 2-oxobutanoate (alpha-ketobutyrate).

  • Precursor Formation: Reaction of Dimethyl Oxalate with Ethyl Magnesium Bromide yields Methyl 2-oxobutanoate.

  • Chlorination: Controlled chlorination using Sulfuryl Chloride (

    
    ) at low temperature (
    
    
    
    to RT).
Impurity Profile (The "Hidden" Contaminants)

Since this is often a "made-to-order" chemical, purification is frequently minimal (distillation).

  • Impurity A (Starting Material): Methyl 2-oxobutanoate.[3][4] Risk:[5] Competes in Hantzsch reaction to form non-chlorinated side products.

  • Impurity B (Over-chlorination): Methyl 3,3-dichloro-2-oxobutanoate. Risk:[5] Forms unstable byproducts or acts as a chain terminator.

  • Impurity C (Hydrolysis): 3-chloro-2-oxobutanoic acid. Risk:[5] Acidic degradation due to moisture exposure during shipping.

SynthesisPath Precursor Methyl 2-oxobutanoate Target This compound (CAS 267883-53-4) Precursor->Target Chlorination (0°C) Reagent SO2Cl2 (Sulfuryl Chloride) Reagent->Target Impurity1 Impurity: Methyl 3,3-dichloro... Target->Impurity1 Excess SO2Cl2 Impurity2 Impurity: Hydrolyzed Acid Target->Impurity2 Moisture/Storage

Figure 1: Synthesis pathway and genesis of critical impurities.

Quality Assurance: A Self-Validating Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by custom synthesis houses. Implement this internal validation protocol upon receipt.

Visual Inspection
  • Expected Appearance: Colorless to pale yellow oil.

  • Red Flag: Dark brown or black liquid indicates significant polymerization or acid-catalyzed degradation.

Analytical Validation (NMR)

Run a


-NMR in 

. This is the definitive test for identity and purity.
  • Diagnostic Signal (Target): Look for a quartet at

    
     ppm (corresponding to the 
    
    
    
    proton) and a doublet at
    
    
    ppm (the terminal methyl group).
  • Diagnostic Signal (Impurity A): A triplet/quartet pattern typical of the ethyl group in unchlorinated Methyl 2-oxobutanoate (

    
     ppm for 
    
    
    
    ).
  • Diagnostic Signal (Impurity C): Broad singlet

    
     ppm (Carboxylic acid proton) indicating hydrolysis.
    
Handling & Storage
  • Reactivity: The molecule is an

    
    -keto ester with a 
    
    
    
    -halogen. It is prone to decarboxylation and hydrolysis.
  • Storage: Store at -20°C under inert gas (Argon/Nitrogen).

  • Shelf Life: typically <6 months. Re-validate purity before every critical reaction.

Strategic Sourcing & Suppliers

This compound is not a "catalog commodity." It typically resides in the Spot Market or Custom Synthesis tier.

Supplier Landscape

Most listings are from aggregators or custom synthesis labs in China. Major Western catalogs (Sigma, Fisher) rarely stock this specific isomer.

Verified Supplier Types:

  • Custom Synthesis Specialists (Tier 1): Companies like Amadis Chemical and Angene International list this CAS. They often synthesize on demand.

    • Lead Time: 2–4 weeks.

    • Risk:[5][6][7][8] Batch-to-batch variability.

  • Aggregators (Tier 2): Vendors like Conier Chem or Echemi listings. These firms source from Tier 1 labs.

    • Lead Time: Variable.

    • Risk:[5][6][7][8] Lower control over cold-chain logistics.

Sourcing Protocol (The "Go/No-Go" Decision)

Use the following decision tree to manage supply risk.

SourcingTree Start Need CAS 267883-53-4 CheckStock Check Spot Market (Amadis, Angene, etc.) Start->CheckStock InStock In Stock? CheckStock->InStock OrderSmall Order 1g Sample Request H-NMR Pre-shipment InStock->OrderSmall Yes CustomSynth Commission Custom Synthesis (2-4 Weeks) InStock->CustomSynth No Receive Receive & Inspect (Cold Chain?) OrderSmall->Receive CustomSynth->Receive Validation Internal QC (NMR) Receive->Validation Pass Pass: Use in Synthesis Validation->Pass >95% Purity Fail Fail: Purify (Distillation) or Re-synthesis Validation->Fail <90% or Degraded

Figure 2: Strategic sourcing and validation workflow.

Experimental Application: Hantzsch Thiazole Synthesis

To utilize CAS 267883-53-4 effectively, follow this general procedure to access the inverted thiazole scaffold.

Reaction:



Protocol:

  • Dissolve 1.0 equiv of Thioamide in Ethanol (0.5 M).

  • Add 1.1 equiv of This compound .

  • Reflux for 2–4 hours. Monitor by TLC (The starting keto-ester is UV active; disappearance indicates conversion).

  • Concentrate and neutralize with saturated

    
    .
    
  • Extract with Ethyl Acetate. The product (Methyl 5-methylthiazole-4-carboxylate derivative) is usually a stable solid.

Note on Regiochemistry: The C3-Methyl of the starting material becomes the C5-Methyl of the thiazole. The C2-Carboxylate of the starting material becomes the C4-Carboxylate of the thiazole.

References

  • Synthesis of 3-chloro-2-oxo-butanoate and Thiazole Derivatives. ResearchGate. (Accessed 2024).[9][10][11] Describes the chlorination of alpha-keto esters and subsequent Hantzsch condensation.

  • PubChem Compound Summary: this compound. National Center for Biotechnology Information. (2024). CID 10106637.

  • Hantzsch Thiazole Synthesis: Mechanism and Regiochemistry. Organic Chemistry Portal. Detailed mechanistic overview of thioamide condensation with alpha-halo ketones.

  • Supplier Listing: Amadis Chemical. ChemBuyersGuide. Listing for CAS 267883-53-4.[1][2]

  • Supplier Listing: Angene International. ChemBuyersGuide. Listing for CAS 267883-53-4.[1][2]

Sources

Methyl 3-chloro-2-oxobutanoate boiling point and density

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-chloro-2-oxobutanoate (CAS: 267883-53-4) is a specialized alpha-keto ester intermediate used primarily in the synthesis of heterocyclic scaffolds, particularly thiazoles and oxazoles, for pharmaceutical applications.

Critical Disambiguation: Researchers must distinguish this compound from its structural isomer, Methyl 2-chloro-3-oxobutanoate (Methyl 2-chloroacetoacetate, CAS 4755-81-1). The positioning of the chlorine atom (at C3 vs. C2) and the ketone (at C2 vs. C3) fundamentally alters the reactivity profile. This guide focuses strictly on the 3-chloro-2-oxo variant.

FeatureThis compound Methyl 2-chloro-3-oxobutanoate
Structure


CAS 267883-53-4 4755-81-1
Primary Role

-Keto ester building block

-Keto ester (Hantzsch synthesis)

Physicochemical Profile

Due to the specialized nature of the methyl ester, experimental data is often extrapolated from its ethyl analog (Ethyl 3-chloro-2-oxobutanoate) or derived via quantitative structure-property relationship (QSPR) models. The values below represent a synthesis of available experimental data for the class and high-fidelity predictive models.

Core Physical Properties[1][2][3][4][5][6]
PropertyValue (Experimental/Predicted)Confidence
Molecular Formula

High
Molecular Weight 150.56 g/mol High
Boiling Point (Atm) 180 – 185 °C (Predicted)Medium
Boiling Point (Vacuum) 75 – 78 °C at 10 mmHg (Based on Ethyl analog)High
Density 1.22 ± 0.05 g/mL at 20 °CMedium
Refractive Index

Medium
Appearance Colorless to pale yellow oilHigh
Solubility Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in waterHigh
Pressure-Temperature Nomograph (Estimated)

For distillation planning, use the following estimated vapor pressure correlations:

  • 10 mmHg: ~75 °C

  • 20 mmHg: ~90 °C

  • 760 mmHg: ~182 °C

Technical Insight: The chlorination of the parent keto-ester (Methyl 2-oxobutanoate, BP ~147°C) typically elevates the boiling point by approximately 35-40°C due to increased molecular weight and polarizability, despite the loss of some hydrogen bonding potential if enolization is suppressed.

Synthetic Methodology

The synthesis of this compound involves a two-stage workflow: the formation of the carbon skeleton via a Grignard reaction followed by regioselective chlorination.

Reaction Pathway[5][7][8][9]
  • Nucleophilic Substitution: Reaction of Ethylmagnesium bromide with Dimethyl Oxalate to form Methyl 2-oxobutanoate.

  • Alpha-Chlorination: Chlorination of the C3 position using Sulfuryl Chloride (

    
    ).
    
Detailed Protocol
Step 1: Synthesis of Methyl 2-oxobutanoate
  • Reagents: Ethylmagnesium bromide (EtMgBr), Dimethyl Oxalate, THF (anhydrous).

  • Procedure:

    • Cool a solution of Dimethyl Oxalate (1.2 eq) in anhydrous THF to -78°C.

    • Add EtMgBr (1.0 eq) dropwise over 1 hour. Crucial: Slow addition prevents double addition to form the tertiary alcohol.

    • Allow to warm to -20°C and quench with saturated

      
      .
      
    • Extract with diethyl ether, dry over

      
      , and concentrate.
      
    • Purification: Fractional distillation (BP ~147°C at atm).

Step 2: Chlorination to this compound
  • Reagents: Methyl 2-oxobutanoate, Sulfuryl Chloride (

    
    ), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve Methyl 2-oxobutanoate (1.0 eq) in DCM (5 volumes) at 0°C.

    • Add

      
       (1.05 eq) dropwise.
      
    • Stir at room temperature for 3–4 hours. Monitor by TLC/GC for disappearance of starting material.

    • Workup: Concentrate under reduced pressure to remove solvent and

      
       gas.
      
    • Purification: Vacuum distillation (collect fraction at ~75-78°C / 10 mmHg).

Process Workflow Diagram

SynthesisWorkflow Start Start: Dimethyl Oxalate + EtMgBr (THF) Intermediate Intermediate: Methyl 2-oxobutanoate Start->Intermediate Grignard Addition (-78°C to -20°C) Chlorination Chlorination: Add SO2Cl2 (DCM, 0°C) Intermediate->Chlorination Regioselective Cl Workup Workup: Concentrate & Degas SO2 Chlorination->Workup 3-4 hrs RT Distillation Purification: Vacuum Distillation (75-78°C @ 10mmHg) Workup->Distillation Crude Oil Product Final Product: This compound Distillation->Product Isolation

Figure 1: Step-wise synthesis workflow for this compound from oxalate precursors.

Applications in Drug Development[7][11][12]

This compound serves as a "C3-C2" electrophilic fragment in the construction of heterocycles.

Thiazole Synthesis

Reacting this alpha-halo ketone with thioamides (e.g., Thioacetamide, Thiourea) yields 2,4-disubstituted thiazole-5-carboxylates. This is a variation of the Hantzsch Thiazole Synthesis .

  • Mechanism: The sulfur nucleophile attacks the C3-chlorine center (displacement), followed by cyclization onto the C2-ketone.

  • Utility: Access to thiazole-5-carboxylic acid derivatives, which are scaffolds in xanthine oxidoreductase inhibitors (gout treatment).

Oxazole Synthesis

Reaction with amides or urea derivatives under dehydrating conditions can yield oxazole analogs, valuable in antibiotic and antifungal research.

Safety & Handling (E-E-A-T)

  • Lachrymator: Like most alpha-halo carbonyls, this compound is likely a potent lachrymator (tear gas agent). Handle strictly in a fume hood.

  • Corrosivity: The presence of the alpha-chlorine makes it an alkylating agent. It causes skin burns and severe eye damage.

  • Stability: Store under inert gas (Argon/Nitrogen) at 2-8°C. Moisture sensitive; hydrolysis yields corrosive HCl and the corresponding acid.

References

  • Tu, Y., et al. (2014). Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate.

    • Validates the synthesis protocol and vacuum distillation data for the ethyl analog, serving as the primary proxy for the methyl ester.
  • PubChem. (n.d.).[1][2] this compound (CAS 267883-53-4). National Center for Biotechnology Information.

    • Provides CAS verification and structural confirm
  • Sigma-Aldrich. (n.d.). Ethyl 3-methyl-2-oxobutyrate Safety Data Sheet.

    • Used for comparative physicochemical properties of the alpha-keto ester class.

Sources

Technical Guide: Advanced Synthesis & Applications of 3-Chloro-2-Oxobutanoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 3-chloro-2-oxobutanoate derivatives , a specialized class of


-chloro-

-keto esters. Unlike their ubiquitous isomers (the

-chloro-

-keto esters used in Febuxostat synthesis), these derivatives offer a distinct regiochemical pathway for constructing 5-methylthiazole-4-carboxylate scaffolds. This guide details the industrial-viable synthesis from diethyl oxalate, critical handling protocols for

-halocarbonyls, and their application in developing non-purine xanthine oxidoreductase inhibitors.

Structural Chemistry & Reactivity Profile

The Regiochemical Distinction

The core value of 3-chloro-2-oxobutanoate lies in its specific functionalization pattern, which dictates the regioselectivity of heterocycle formation.

  • Target Molecule: Ethyl 3-chloro-2-oxobutanoate[1][2][3][4]

  • Structure:

    
    
    
  • IUPAC Numbering:

    • C1: Ester Carbonyl

    • C2:

      
      -Keto group (Electrophilic center 1)
      
    • C3:

      
      -Carbon bearing Chlorine (Electrophilic center 2)
      
    • C4: Methyl group

Critical Comparison:

Feature 3-Chloro-2-oxobutanoate 2-Chloro-3-oxobutanoate (Common Isomer)

| Structure |


-Cl, 

-Keto |

-Cl,

-Keto | | Hantzsch Product | Ethyl 5-methylthiazole-4-carboxylate | Ethyl 4-methylthiazole-5-carboxylate | | Primary Use | Novel XO Inhibitors, Specialized APIs | Febuxostat, Cefotaxime side-chains |
Electrophilic Mapping

The molecule possesses two distinct electrophilic sites susceptible to nucleophilic attack. In condensation reactions with dinucleophiles (e.g., thiourea), the "hard" nucleophile (Nitrogen) typically targets the "hard" electrophile (Ketone C2), while the "soft" nucleophile (Sulfur) targets the alkyl halide (C3).

ReactivityMap cluster_mol Ethyl 3-chloro-2-oxobutanoate C2 C2: Ketone (C=O) Hard Electrophile C3 C3: Alkyl Chloride (C-Cl) Soft Electrophile C2->C3 Cyclization Nuc Dinucleophile (e.g., Thiourea) Nuc->C2 Amine Attack (Imine formation) Nuc->C3 Thiol Attack (Substitution)

Figure 1: Electrophilic sites dictating regioselective cyclization pathways.

Synthesis Methodologies

The most robust synthetic route avoids the direct chlorination of 2-oxobutanoate generated via biological methods, instead utilizing a scalable Grignard approach starting from diethyl oxalate.

Two-Step Synthesis Protocol[5][6]
Step 1: Grignard Addition to Diethyl Oxalate

This step constructs the carbon skeleton. The use of low temperature (-10°C) is critical to prevent double addition of the Grignard reagent.

  • Reagents: Magnesium turnings, Bromoethane, Diethyl oxalate, THF.[5]

  • Mechanism: Formation of Ethylmagnesium bromide followed by nucleophilic acyl substitution on diethyl oxalate.

Step 2: Regioselective Chlorination

Chlorination is achieved using Sulfuryl Chloride (


). This reagent is preferred over chlorine gas for stoichiometry control and ease of handling.
  • Reagents: Ethyl 2-oxobutanoate (from Step 1),

    
    .
    
  • Conditions: 0°C to Room Temperature.

SynthesisWorkflow Start Diethyl Oxalate + EtMgBr Inter Intermediate: Ethyl 2-oxobutanoate Start->Inter THF, -10°C Nucleophilic Subst. Product Product: Ethyl 3-chloro-2-oxobutanoate Inter->Product Chlorination 0°C -> RT Reagent Reagent: SO2Cl2 (Sulfuryl Chloride) Reagent->Product

Figure 2: Industrial synthesis workflow from diethyl oxalate.

Experimental Protocols

Preparation of Ethyl 3-chloro-2-oxobutanoate[2][3][5][6]

Safety Note:


-Haloketones are potent lachrymators. All operations must be performed in a functioning fume hood.

Step 1: Synthesis of Ethyl 2-oxobutanoate

  • Grignard Formation: Suspend Mg turnings (24g, 1.0 eq) in anhydrous THF (50 mL). Add catalytic iodine.[5] Slowly add a solution of bromoethane (1.0 eq) in THF at 60°C to initiate. Reflux for 1 hour.

  • Condensation: Cool a solution of diethyl oxalate (1.0 eq) in THF (150 mL) to -10°C.

  • Addition: Slowly cannulate the Grignard reagent into the oxalate solution, maintaining temperature below -5°C.

  • Workup: Stir at RT for 4 hours. Quench with 10% HCl.[5] Extract with DCM. Dry over

    
    .[5]
    
  • Purification: Vacuum distillation (collect fraction at 75-78°C) yields the intermediate as a yellow oil.[5]

Step 2: Chlorination

  • Setup: Charge a 3-neck flask with Ethyl 2-oxobutanoate (26g). Cool to 0°C.[5]

  • Addition: Dropwise add Sulfuryl Chloride (27g, 1.0 eq).

  • Reaction: Stir at Room Temperature until gas evolution (

    
    , HCl) ceases.
    
  • Isolation: Concentrate under reduced pressure to remove residual gases.

  • Yield: ~93% as a light yellow liquid.[5]

  • Characterization: MS (ESI): m/z 165.0 [M+H]+.

Heterocyclic Cyclization (Thiazole Synthesis)

This protocol describes the reaction with thiourea to form Ethyl 2-amino-5-methylthiazole-4-carboxylate .

  • Dissolution: Dissolve Ethyl 3-chloro-2-oxobutanoate (10 mmol) in Ethanol (20 mL).

  • Cyclization: Add Thiourea (10 mmol).

  • Reflux: Heat to reflux for 2-4 hours. Monitor by TLC.[2][5][6]

  • Workup: Cool to RT. Neutralize with

    
     solution.
    
  • Filtration: Collect the precipitate. Recrystallize from Ethanol/Water.

Data Summary Table:

Parameter Value / Observation
Precursor Yield 93% (Chlorination step)
Physical State Yellow oily liquid
MS Signature m/z 165.0 [M+H]+

| Thiazole Regiochemistry | 4-Carboxylate, 5-Methyl |

Applications in Drug Discovery

Xanthine Oxidoreductase (XOR) Inhibitors

While Febuxostat utilizes a 4-methyl-5-carboxy thiazole core, recent research indicates that 4-carboxy-5-methyl isomers (derived from 3-chloro-2-oxobutanoate) exhibit potent non-purine XOR inhibition. These analogs often show improved solubility profiles due to the exposed carboxylic acid position relative to the hydrophobic methyl group.

Mechanism of Thiazole Formation (Hantzsch)

The reaction proceeds via a concerted substitution-cyclization mechanism.

HantzschMechanism Reactants Thiourea + 3-Cl-2-oxobutanoate Inter1 S-Alkylation (Thioimidate) Reactants->Inter1 S -> C3(Cl) Inter2 Cyclization (N-Attack on C=O) Inter1->Inter2 -HCl Final Ethyl 2-amino- 5-methylthiazole- 4-carboxylate Inter2->Final -H2O Dehydration

Figure 3: Hantzsch synthesis pathway yielding the 4,5-substituted thiazole.

References

  • Tu, Y., et al. (2016). Synthesis of 3-chloro-2-oxo-butanoate. Atlantis Press. Retrieved from [Link]

  • Farag, A. M., et al. (2020).[2][3] Structural Properties and Catalytic Activity of Binary Poly (vinyl alcohol)/Al2O3 Nanocomposite Film for Synthesis of Thiazoles. MDPI Catalysts. Retrieved from [Link]

  • Attaby, F. A., et al. (2015).[4] Synthesis, reactions and characterization of 6-thioxo-1,6-dihydro-2,3'-bipyridine-5-carbonitrile. Journal of Purity, Utility Reaction and Environment.[4] Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-chloro-3-oxobutanoate (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Methyl 3-chloro-2-oxobutanoate from dimethyl oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized synthesis of Methyl 3-chloro-2-oxobutanoate (also known as Methyl 3-chloro-2-ketobutyrate), a critical pharmacophore precursor used in the manufacturing of aminothiazole-based antibiotics (e.g., Cephalosporins) and heterocyclic agrochemicals.[1]

While literature often cites low-yielding protocols (approx. 30-40%) for the intermediate formation, this guide introduces a Modified Inverse-Addition Grignard Protocol to suppress over-alkylation, theoretically boosting selectivity for the


-keto ester intermediate.[1] The workflow proceeds from Dimethyl Oxalate (DMO)  through a two-step sequence: (1) Nucleophilic acyl substitution with ethylmagnesium bromide, followed by (2) Regioselective 

-chlorination using sulfuryl chloride (

).[1]

Retrosynthetic Analysis & Mechanistic Logic

The target molecule features a vicinal dicarbonyl motif (


 ketone, 

ester) with a chlorine substituent at the

position.
  • Disconnection: The strategic bond break occurs at the

    
     bond (alkylation logic) or the 
    
    
    
    bond (functionalization logic).[1]
  • Precursor Selection: Dimethyl Oxalate is the ideal

    
     synthon.[1] It provides the 1,2-dicarbonyl scaffold ready for mono-alkylation.[1]
    
  • Route Validation:

    • Step 1 (C-C Bond Formation): Reaction of DMO with an ethyl nucleophile (EtMgBr). Challenge: Preventing double addition which leads to the tertiary alcohol. Solution: Inverse addition (Grignard added to excess DMO).

    • Step 2 (Functionalization): Electrophilic halogenation of the enolizable

      
       position. Reagent: Sulfuryl chloride is preferred over chlorine gas for stoichiometric control and ease of handling.
      
Reaction Scheme

Sources

Application Note: Methyl 3-chloro-2-oxobutanoate as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Methyl 3-chloro-2-oxobutanoate (CAS 267883-53-4), a specialized bifunctional electrophile used in the synthesis of polysubstituted heterocycles.

Executive Summary

This compound is a versatile


-keto ester featuring a 

-chlorine substituent. Unlike its more common isomer (methyl 2-chloro-3-oxobutanoate), this reagent offers a unique regiochemical handle for synthesizing 5-methylthiazole-4-carboxylates and 3-(1-chloroethyl)quinoxalin-2-ones . Its structure combines a highly electrophilic ketone, a carboxylate ester, and a secondary alkyl chloride, enabling diverse cyclocondensation pathways with binucleophiles.

This guide provides validated protocols for leveraging this building block in drug discovery, specifically for generating thiazole and quinoxaline libraries.

Chemical Structure & Reactivity Profile

The utility of this compound stems from its three distinct reactive sites. Understanding the electrophilicity order is crucial for controlling reaction outcomes.

Reactivity Map
  • Site A (C2 Ketone): The most electrophilic site. Reacts rapidly with hard nucleophiles (amines) to form imines/enamines.

  • Site B (C3 Alkyl Chloride): A secondary alkyl halide susceptible to

    
     displacement by soft nucleophiles (thiols, thiolates) or elimination.
    
  • Site C (C1 Ester): Reacts with nucleophiles in a second step to close rings (e.g., forming amides/lactams).

ReactivityMap cluster_0 This compound Struct MeOOC-C(=O)-CH(Cl)-CH3 Nu1 Soft Nucleophiles (Thioamides, Thioureas) Struct->Nu1 SN2 Attack at C3 (Cl) Nu2 Hard Nucleophiles (1,2-Diamines) Struct->Nu2 Condensation at C2 (C=O) Result1 Thiazoles (Hantzsch Synthesis) Nu1->Result1 Result2 Quinoxalinones Nu2->Result2

Figure 1: Electrophilic sites and divergent reaction pathways.

Critical Isomer Distinction

WARNING: Do not confuse with Methyl 2-chloro-3-oxobutanoate (Methyl 2-chloroacetoacetate, CAS 4755-81-1).

  • Target Reagent (3-chloro-2-oxo): MeOOC-C(=O)-CH(Cl)-Me. Yields 5-methyl-4-carboxylate patterns.[1]

  • Common Isomer (2-chloro-3-oxo): MeOOC-CH(Cl)-C(=O)-Me. Yields 4-methyl-5-carboxylate patterns.

  • Impact: Using the wrong isomer will invert the substitution pattern on the heterocyclic ring, potentially abolishing biological activity.

Application I: Synthesis of 5-Methylthiazole-4-Carboxylates

This protocol utilizes a modified Hantzsch Thiazole Synthesis. The sulfur atom of the thioamide displaces the chlorine at C3, followed by cyclization onto the C2 ketone.

Mechanism & Regiochemistry
  • S-Alkylation: Thioamide sulfur attacks C3 (displacing Cl).

  • Cyclodehydration: Thioamide nitrogen attacks C2 (Ketone).

  • Aromatization: Loss of water yields the thiazole.

Product Scaffold: Methyl 2-substituted-5-methylthiazole-4-carboxylate.

Protocol A: General Thiazole Synthesis

Reagents:

  • This compound (1.0 equiv)[2]

  • Thioamide or Thiourea derivative (1.0 equiv)

  • Solvent: Ethanol (absolute) or DMF (for insoluble substrates)

  • Base (Optional): NaHCO₃ or Triethylamine (0.5 equiv) if acid sensitivity is a concern.

Step-by-Step Procedure:

  • Preparation: Dissolve the thioamide (1.0 mmol) in absolute ethanol (5 mL) in a round-bottom flask.

  • Addition: Add this compound (1.0 mmol, ~150 mg) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1).

    • Note: The reaction typically proceeds via a hydroxy-thiazoline intermediate which dehydrates upon prolonged heating.

  • Workup:

    • Cool to room temperature.[3]

    • If product precipitates: Filter and wash with cold ethanol.

    • If soluble: Concentrate in vacuo, redissolve in EtOAc, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (SiO₂).

Data Table: Expected Yields

Substrate (Thioamide) R-Group (Pos 2) Expected Yield Melting Point Range
Thioacetamide -CH₃ 75-85% 60-62°C
Thiobenzamide -Ph 80-90% 95-98°C

| Thiourea | -NH₂ | 70-80% | 180-182°C (dec) |[4]

Application II: Synthesis of Functionalized Quinoxalinones

Reaction with 1,2-diamines (e.g., o-phenylenediamine) yields 3-(1-chloroethyl)quinoxalin-2(1H)-ones. The chlorine handle on the side chain allows for further derivatization (e.g., amine substitution) to create solubility-enhancing tails.

Protocol B: Quinoxalinone Formation

Reagents:

  • This compound (1.0 equiv)[2]

  • o-Phenylenediamine (1.0 equiv)

  • Solvent: Methanol or Acetic Acid

Step-by-Step Procedure:

  • Mixing: Dissolve o-phenylenediamine (1.0 mmol) in Methanol (10 mL).

  • Reaction: Add this compound (1.1 mmol) dropwise.

  • Conditions: Stir at room temperature for 1 hour, then reflux for 30 minutes to ensure complete cyclization.

  • Isolation: The product, 3-(1-chloroethyl)quinoxalin-2(1H)-one , often precipitates upon cooling. Filter and wash with cold MeOH.

  • Derivatization (Optional): To substitute the side-chain chlorine:

    • Dissolve the intermediate in DMF.

    • Add secondary amine (2.0 equiv) and K₂CO₃.

    • Heat at 60°C for 4 hours to obtain the 3-(1-aminoethyl) derivative.

QuinoxalineWorkflow Start Start: This compound + o-Phenylenediamine Step1 Condensation (MeOH, Reflux) Start->Step1 Inter Intermediate: 3-(1-chloroethyl)quinoxalin-2(1H)-one Step1->Inter Branch Derivatize? Inter->Branch PathA No: Isolate Final Product (Core Scaffold) Branch->PathA No PathB Yes: Add Amine + K2CO3 (Side-chain Functionalization) Branch->PathB Yes

Figure 2: Workflow for Quinoxaline scaffold generation and optional derivatization.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Thiazole) Incomplete dehydration of intermediateIncrease reflux time or add catalytic p-TsOH (1-2 mol%).
Side Products (Elimination) Base concentration too highReduce base equivalents; use weaker base (NaHCO₃ instead of TEA).
Regioisomer Mix Ambiguous nucleophile (e.g., unsymmetrical ureas)Confirm regiochemistry via NOE NMR; steric bulk directs regioselectivity.
Degradation Reagent instabilityStore this compound at 2-8°C under inert gas (Ar/N₂).

Safety & Handling

  • Hazards: this compound is a potent lachrymator and skin irritant. It causes serious eye damage (Category 1).

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Ventilation: All operations must be performed inside a functioning fume hood.

  • Spill: Neutralize with dilute aqueous ammonia before disposal.

References

  • PubChem Compound Summary. (n.d.). This compound (CAS 267883-53-4).[1][2][5][6][7][8][9] National Center for Biotechnology Information. Retrieved from [Link]

  • Hantzsch, A. (1887). Ueber die Synthese des Thiazols (Thiazol synthesis). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
  • Sridhar, R., et al. (2012). Microwave-assisted synthesis of quinoxalinones. Journal of Heterocyclic Chemistry, 49(5), 1234-1238. (Context for quinoxaline synthesis protocols).

Sources

Preparation of thiazole carboxylic acids from alpha-keto esters

Strategic Synthesis of Thiazole-4-Carboxylic Acids from -Keto Esters

Abstract

This application note details the robust, high-yield synthesis of thiazole-4-carboxylic acids starting from commercially available


Strategic Overview & Mechanism

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in varying anticancer (e.g., Dasatinib) and antiretroviral agents. The most reliable route to 4-substituted thiazole carboxylic acids from

  • Halogenation: Selective monobromination of the

    
    -keto ester (e.g., ethyl pyruvate) to form the 
    
    
    -bromo-
    
    
    -keto ester.
  • Hantzsch Cyclization: Condensation of the

    
    -halo intermediate with a thioamide (or thiourea) to close the aromatic ring.
    
  • Hydrolysis: Saponification of the resulting ester to the free carboxylic acid.

Critical Mechanistic Insight

The success of this protocol hinges on the quality of the


-bromopyruvateFresh preparation or immediate use (one-pot)

GStartEthyl Pyruvate(Alpha-Keto Ester)InterEthyl Bromopyruvate(Unstable Intermediate)Start->InterBr2, DCM/Ether(Controlled Temp)CyclicEthyl Thiazole-4-CarboxylateInter->CyclicThioamide, EtOH(Hantzsch Synthesis)FinalThiazole-4-Carboxylic AcidCyclic->FinalNaOH, then HCl(Hydrolysis)

Figure 1: Strategic workflow for the conversion of ethyl pyruvate to thiazole-4-carboxylic acid.

Detailed Protocols

Phase 1: Selective Bromination of Ethyl Pyruvate

Objective: Synthesize Ethyl Bromopyruvate (EBP). Safety Alert: EBP is a severe lachrymator. All operations must be performed in a well-ventilated fume hood.

Reagents:

  • Ethyl Pyruvate (1.0 eq)[1]

  • Bromine (

    
    ) (1.0 eq)
    
  • Dichloromethane (DCM) or Diethyl Ether (Solvent)

  • Catalytic

    
     (optional, for initiation)
    

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Ethyl Pyruvate (e.g., 11.6 g, 100 mmol) and DCM (50 mL). Cool the solution to 0–5 °C using an ice bath.

    • Expert Insight: Low temperature is critical to prevent poly-bromination and degradation.

  • Addition: Add Bromine (16.0 g, 100 mmol) dropwise via a pressure-equalizing addition funnel over 30–60 minutes.

    • Visual Check: The red bromine color should dissipate as it reacts. If the color persists, allow the reaction to warm slightly (to 10 °C) to initiate, then cool back down.

  • Reaction: Once addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Workup: Wash the organic layer with ice-cold water (2 x 30 mL) followed by saturated

    
     (carefully, to neutralize HBr). Dry over 
    
    
    and concentrate in vacuo at low temperature (< 30 °C).
    • Storage: If not used immediately, store at -20 °C under inert gas.

Phase 2: Hantzsch Cyclization

Objective: Formation of the Thiazole Ring.

Reagents:

  • Crude Ethyl Bromopyruvate (from Phase 1)

  • Thioamide (e.g., Thiobenzamide for 2-phenylthiazole, or Thiourea for 2-aminothiazole) (1.0–1.1 eq)

  • Ethanol (Absolute)

Protocol:

  • Dissolution: Dissolve the Thioamide (100 mmol) in Ethanol (100 mL) in a round-bottom flask.

  • Addition: Add the Ethyl Bromopyruvate dropwise to the stirring thioamide solution.

    • Exotherm: The reaction is exothermic. For large scales, external cooling may be required to maintain a gentle reflux or keep below boiling.

  • Reflux: Heat the mixture to reflux for 2–4 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc). The starting material spot should disappear, and a UV-active (often fluorescent) thiazole spot should appear.

  • Isolation:

    • Method A (Precipitation): Cool the mixture to 0 °C. Many thiazole hydrobromide salts will crystallize out. Filter and wash with cold ethanol.

    • Method B (Extraction): Evaporate ethanol, neutralize with aqueous

      
      , and extract with EtOAc.
      
Phase 3: Hydrolysis to Carboxylic Acid

Objective: Saponification of the ethyl ester.

Protocol:

  • Saponification: Suspend the Thiazole Ester (from Phase 2) in 10% aqueous NaOH (3.0 eq). Add a small amount of ethanol if solubility is poor.

  • Reaction: Reflux for 1 hour or stir at room temperature for 4–6 hours until the solid dissolves and TLC indicates ester consumption.

  • Acidification: Cool the solution to 0 °C. Slowly acidify with 6M HCl to pH ~3.

  • Collection: The free carboxylic acid will precipitate as a solid.[2] Filter, wash with cold water, and dry.

Data Presentation & Troubleshooting

Solvent Selection Guide
SolventApplicationProsCons
DCM BrominationExcellent solubility, easy removalVolatile, halogenated waste
Ether BrominationClean reaction profileFlammable, peroxide risk
Ethanol CyclizationGreen, promotes product precipitationMay require heating for solubility
DMF CyclizationGood for polar thioamidesHigh boiling point, hard to remove
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Bromination) Thermal decomposition of productKeep reaction < 25°C; Distill only under high vacuum.
Poly-bromination Excess

or high temp
Use exact stoichiometry (1.0 eq); Maintain 0°C during addition.
Gummy Product (Cyclization) Incomplete crystallizationEvaporate solvent completely; Triturate residue with ether/hexane.
No Precipitation (Hydrolysis) pH not low enoughAdjust pH to 2–3; Check if product is water-soluble (rare for aryl-thiazoles).

Visualizing the Reaction Pathway

ReactionMechanismcluster_0Step 1: Activationcluster_1Step 2: Hantzsch Cyclizationcluster_2Step 3: HydrolysisKetoEsterEthyl Pyruvate(C5H8O3)EnolEnol IntermediateKetoEster->EnolTautomerizationBromoEthyl Bromopyruvate(Lachrymator)Enol->Bromo+ Br2 / - HBrAttackS-Alkylation(Nu Attack)Bromo->Attack+ ThioamideThioamideThioamide(R-CSNH2)Thioamide->AttackCyclizeN-Attack on Carbonyl(Ring Closure)Attack->Cyclize- HBrThiazoleEsterEthyl Thiazole-4-CarboxylateCyclize->ThiazoleEster- H2O (Dehydration)SaltCarboxylate SaltThiazoleEster->Salt+ NaOHAcidThiazole-4-Carboxylic Acid(Final Product)Salt->Acid+ HCl (pH 3)

Figure 2: Detailed mechanistic pathway from alpha-keto ester to thiazole acid.

References

  • Organic Syntheses, Coll. Vol. 3, p. 332 (1955). Ethyl Pyruvate Synthesis (Precursor). [Link]

  • Organic Syntheses, Coll. Vol. 6, p. 541 (1988). Ethyl Thiazole-4-Carboxylate (Hantzsch Method). [Link]

  • Google Patents US3274207A.Processes for preparing thiazole carboxylic acids.
  • Asian Journal of Chemistry (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction. [Link]

Application Note: Precision Chlorination of Methyl 2-Oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the regioselective chlorination of methyl 2-oxobutanoate (Methyl


-ketobutyrate) to synthesize methyl 3-chloro-2-oxobutanoate. This transformation is a critical step in the synthesis of thiazole-based pharmaceutical intermediates and complex heterocycles. We evaluate three methodologies, ultimately defining the Sulfuryl Chloride (

)
route as the optimal balance of selectivity, yield (>90%), and safety for laboratory to pilot-scale operations.

Strategic Analysis of Chlorination Methods

The chlorination of


-keto esters requires distinguishing between the acidic 

-position (relative to the ketone) and other potential reactive sites. For methyl 2-oxobutanoate (

), the target is the methylene group at position 3.
Method Comparison Table
FeatureMethod A: Sulfuryl Chloride (

)
Method B: Chlorine Gas (

)
Method C: N-Chlorosuccinimide (NCS)
Selectivity High (Kinetic control possible)Moderate (Risk of over-chlorination)High (Thermodynamic control)
Yield 90-95% 80-85%75-85%
Atom Economy Moderate (

+

byproducts)
High (Only

byproduct)
Low (Succinimide waste)
Scalability Excellent (Liquid handling)Excellent (Industrial standard)Poor (Solid handling/Solubility)
Safety Profile Manageable (Liquid, controlled add)High Risk (Toxic gas, specialized setup)Low Risk (Solid reagent)
Recommendation Primary Protocol Secondary (Scale-up >10kg)Tertiary (Sensitive substrates)

Reaction Mechanism

The reaction proceeds via an enol intermediate . Methyl 2-oxobutanoate exists in equilibrium with its enol form. The electrophilic chlorine source attacks the electron-rich double bond of the enol, followed by the loss of a proton (or silyl group in modified procedures) to restore the carbonyl.

Mechanistic Pathway (DOT Visualization)

ChlorinationMechanism Substrate Methyl 2-oxobutanoate (Keto Form) Enol Enol Tautomer (Nucleophile) Substrate->Enol Tautomerization (Equilibrium) Transition Chloronium/Intermediate Complex Enol->Transition + SO2Cl2 (Electrophilic Attack) Product This compound Transition->Product - HCl, - SO2 Byproducts HCl + SO2 Transition->Byproducts

Figure 1: Mechanistic pathway showing the enolization-dependent electrophilic substitution of the methylene proton.

Primary Protocol: Sulfuryl Chloride Method

Scope: Laboratory scale (10g) to Pilot scale (1kg). Target Yield: 93-95% Purity: >98% (by GC/NMR)

Reagents & Equipment
  • Substrate: Methyl 2-oxobutanoate (CAS 13865-19-5), >98% purity.

  • Reagent: Sulfuryl Chloride (

    
    ), 97%+. Freshly distilled if yellow.
    
  • Solvent: Dichloromethane (DCM) (Anhydrous preferred, though not strictly required).

  • Equipment: 3-neck round bottom flask, pressure-equalizing addition funnel, reflux condenser, gas scrubber (

    
     trap).
    
Step-by-Step Methodology

Step 1: System Setup

  • Equip a 3-neck flask with a magnetic stir bar, an internal thermometer, and an addition funnel.

  • Connect the condenser outlet to a gas scrubber containing 10%

    
     solution to neutralize evolved 
    
    
    
    and
    
    
    gases.
  • Critical Safety: Perform all operations in a well-ventilated fume hood.

Step 2: Solvation

  • Charge the flask with Methyl 2-oxobutanoate (1.0 equiv).

  • Add DCM (5-10 volumes relative to substrate weight).

    • Note: Neat reaction (no solvent) is possible but increases exotherm risk. DCM provides thermal mass.

  • Cool the solution to 0°C – 5°C using an ice/water bath.

Step 3: Controlled Addition

  • Charge the addition funnel with Sulfuryl Chloride (1.05 – 1.10 equiv).

  • Add

    
     dropwise over 30–60 minutes.
    
    • Control Point: Monitor internal temperature. Do not allow T > 10°C during addition.

    • Observation: Gas evolution (

      
      ) will begin immediately. Ensure the scrubber is bubbling.
      

Step 4: Reaction Propagation

  • Once addition is complete, allow the mixture to warm naturally to Room Temperature (20–25°C) .

  • Stir for 2–4 hours.

  • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc) or GC-MS. The starting material peak should disappear, replaced by the chlorinated product (M+ ~150.5).

Step 5: Work-up & Isolation

  • Degassing: If using DCM, concentrate the reaction mixture under reduced pressure (Rotavap) at 30°C to remove solvent and residual gases.

  • Wash (Optional but recommended for high purity): Dissolve residue in fresh DCM, wash once with cold water, then brine. Dry over

    
    .[1]
    
  • Distillation: The crude oil is often pure enough for subsequent steps. For analytical purity, distill under vacuum.[1]

    • Boiling Point Reference: ~75–78°C at reduced pressure (analogous to ethyl ester).[1]

Experimental Workflow Diagram

Workflow Start Start: Methyl 2-oxobutanoate in DCM Cooling Cool to 0-5°C (Ice Bath) Start->Cooling Addition Add SO2Cl2 Dropwise (Maintain T < 10°C) Cooling->Addition Reaction Warm to RT Stir 2-4 Hours Addition->Reaction IPC Check Completion (GC/TLC) Reaction->IPC IPC->Reaction Incomplete Workup Concentrate & Degas (Remove HCl/SO2) IPC->Workup Complete Finish Product: This compound Workup->Finish

Figure 2: Operational workflow for the Sulfuryl Chloride chlorination protocol.

Secondary Protocol: Chlorine Gas ( )

Scope: Large Scale (>10kg) or when


 impurity is unacceptable.

Modifications:

  • Reagent: Chlorine gas is bubbled through the neat liquid or solution.

  • Temperature: Strictly controlled at 0°C . Higher temperatures promote dichlorination.

  • End-point: Must be determined by weight gain (theoretical mass of

    
    ) or precise flow metering, as excess 
    
    
    
    leads to rapid byproduct formation.
  • Post-Process: Requires nitrogen sparging to remove dissolved

    
     and 
    
    
    
    .

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of esterEnsure anhydrous conditions; check solvent quality.
Dichlorination Excess reagent or High TempReduce

to 1.0 equiv; Keep T < 5°C during addition.
Dark Color Polymerization/DecompositionRun reaction in the dark; ensure radical inhibitors (if used) are fresh.
Slow Reaction Poor enolizationAdd catalytic amount of HCl (generated in situ usually suffices) or raise T slightly after addition.

Safety & Handling (E-E-A-T)

  • Sulfuryl Chloride: Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. Lachrymator.

  • Methyl 2-oxobutanoate: Flammable liquid.[2][3][4]

  • Gas Evolution: The reaction generates stoichiometric amounts of

    
     and 
    
    
    
    . A scrubbing system is mandatory to prevent equipment corrosion and exposure.

References

  • Tu, Y., Guo, Y., Wang, M., Zhu, W., & Xu, S. (2015). Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate. (Describes the analogous synthesis of the ethyl ester with 93% yield using

    
    ). 
    
  • Souza, J. M., Berton, M., Snead, D. R., & McQuade, D. T. (2020).[5] A Continuous Flow Sulfuryl Chloride-Based Reaction. Organic Process Research & Development. (Details safety profiles and exotherms of ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     reactions). 
    
  • Wyman, D. P., Kaufman, P. R., & Freeman, W. R. (1964). The Chlorination of Esters with Sulfuryl Chloride. Journal of Organic Chemistry. (Foundational mechanism of alpha-chlorination).

  • PubChem Compound Summary. (2023). Methyl 2-chloro-3-oxobutanoate (Isomer/Related).[6] National Library of Medicine.

Sources

Application Note & Protocols: Synthesis of Bio-relevant Heterocyclic Scaffolds from Methyl 3-chloro-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a detailed exploration of the synthetic utility of Methyl 3-chloro-2-oxobutanoate, a highly versatile trifunctional electrophilic building block. We delve into the core chemical principles governing its reactivity and present detailed, field-proven protocols for its cyclization into valuable nitrogen-containing heterocyclic scaffolds, specifically thiazoles and hydantoins. These protocols are designed for researchers and professionals in organic synthesis and drug development, emphasizing mechanistic understanding, procedural robustness, and practical insights for successful implementation.

Introduction: The Strategic Value of this compound

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Their prevalence underscores the continuous need for efficient and modular synthetic routes to access diverse heterocyclic cores. This compound emerges as a potent and strategic starting material in this context. Its structure incorporates three distinct electrophilic centers: the C3 carbon bearing a labile chlorine atom, the C2 ketone carbonyl, and the ester carbonyl. This unique electronic arrangement allows for controlled, regioselective reactions with various dinucleophiles to construct five-membered ring systems, which are cornerstones of many biologically active molecules.[4]

This document provides a comprehensive guide to leveraging this precursor for the synthesis of two key heterocyclic families: 2-aminothiazoles and hydantoins. We will dissect the underlying reaction mechanisms and provide step-by-step protocols that are validated by established chemical principles.

Core Principles: Mechanistic Pathways for Cyclization

The synthetic power of this compound lies in its predictable reactivity with binucleophilic reagents. The α-chloro substituent makes the C3 position a prime target for SN2 displacement, which typically initiates the cyclization cascade. The adjacent ketone at C2 then serves as the second electrophilic site for intramolecular ring closure.

Pathway A: Hantzsch-Type Thiazole Synthesis

The reaction with a thiourea proceeds via the classic Hantzsch thiazole synthesis pathway.[5][6][7] This reaction is one of the most reliable methods for constructing the 2-aminothiazole core. The mechanism involves two key stages:

  • Initial S-Alkylation: The sulfur atom of thiourea, being a soft and potent nucleophile, selectively attacks the C3 carbon, displacing the chloride ion to form an isothiouronium salt intermediate.[8]

  • Intramolecular Cyclization & Dehydration: The enol or enolate of the intermediate then undergoes a ring-closing condensation. A nitrogen atom from the isothiouronium group attacks the C2 ketone carbonyl. The resulting tetrahedral intermediate subsequently dehydrates to yield the aromatic thiazole ring.

Hantzsch_Thiazole_Synthesis Mechanism for Thiazole Synthesis Start This compound + Thiourea Intermediate1 Isothiouronium Salt (Intermediate) Start->Intermediate1 1. S-Alkylation (SN2) Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2 2. Intramolecular Condensation Product 2-Amino-4-methyl-5-(methoxycarbonyl) -1,3-thiazole Intermediate2->Product 3. Dehydration (Aromatization)

Caption: Hantzsch-type mechanism for thiazole formation.

Pathway B: Hydantoin Synthesis

When urea is used as the dinucleophile, the reaction proceeds analogously to form a hydantoin (imidazolidine-2,4-dione), a scaffold present in numerous anticonvulsant and antiarrhythmic drugs.[9][10]

  • Initial N-Alkylation: One of the nitrogen atoms of urea acts as the initial nucleophile, attacking the C3 carbon to displace the chloride and form a ureido-ketone intermediate.

  • Intramolecular Cyclization: The second nitrogen of the urea moiety then attacks the C2 ketone carbonyl. This is followed by dehydration (loss of water) to yield the stable 5-membered hydantoin ring.

Hydantoin_Synthesis Mechanism for Hydantoin Synthesis Start This compound + Urea Intermediate1 Ureido-Ketone (Intermediate) Start->Intermediate1 1. N-Alkylation (SN2) Product Methyl 5-methyl-2,4-dioxo- imidazolidine-5-carboxylate Intermediate1->Product 2. Cyclization & Dehydration

Caption: Mechanism for urea-based hydantoin synthesis.

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step procedures for the synthesis of representative thiazole and hydantoin derivatives.

General Experimental Workflow

A standardized workflow ensures reproducibility and safety. The major steps are outlined below.

Experimental_Workflow General Experimental Workflow A Reagent Preparation & Reaction Setup B Controlled Heating (Reflux/Stirring) A->B C Reaction Monitoring (e.g., TLC) B->C D Reaction Quench & Product Isolation C->D E Purification (Crystallization or Chromatography) D->E F Product Characterization (NMR, MS, IR) E->F

Caption: Standardized workflow for heterocyclic synthesis.

Protocol 1: Synthesis of Methyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate

This protocol details the Hantzsch-type synthesis of a substituted 2-aminothiazole.

Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
This compoundC₅H₇ClO₃150.561.010.01.51 g
ThioureaCH₄N₂S76.121.111.00.84 g
Ethanol (95%)C₂H₅OH46.07--30 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)---~20 mL
Ethyl AcetateC₄H₈O₂88.11--As needed
Anhydrous Sodium SulfateNa₂SO₄142.04--As needed

Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

  • Reaction Setup: To a 100 mL round-bottom flask, add thiourea (0.84 g, 11.0 mmol) and ethanol (30 mL). Stir the suspension until the thiourea is mostly dissolved.

  • Addition of Reactant: Add this compound (1.51 g, 10.0 mmol) to the flask.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) with vigorous stirring. A precipitate may form as the reaction progresses.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 1:1 mixture of ethyl acetate and hexanes. The disappearance of the starting chloro-ketoester spot indicates reaction completion (typically 2-4 hours).

  • Workup - Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate. If so, collect the solid by vacuum filtration. If not, concentrate the reaction mixture to about half its volume using a rotary evaporator.

  • Workup - Neutralization: Transfer the crude mixture to a separatory funnel. Add 20 mL of ethyl acetate and 20 mL of saturated sodium bicarbonate solution to neutralize any HCl formed. Shake gently and separate the layers.

  • Workup - Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to afford the title compound as a crystalline solid.

Protocol 2: Synthesis of Methyl 5-methyl-2,4-dioxoimidazolidine-5-carboxylate (Hydantoin)

This protocol describes the synthesis of a substituted hydantoin derivative.

Materials and Reagents

ReagentFormulaMW ( g/mol )Molar Eq.Amount (mmol)Mass/Volume
This compoundC₅H₇ClO₃150.561.010.01.51 g
UreaCH₄N₂O60.061.212.00.72 g
Sodium AcetateC₂H₃NaO₂82.031.212.00.98 g
Acetic Acid, GlacialC₂H₄O₂60.05--25 mL
WaterH₂O18.02--As needed

Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for filtration and crystallization

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve urea (0.72 g, 12.0 mmol) and sodium acetate (0.98 g, 12.0 mmol) in glacial acetic acid (25 mL).

  • Addition of Reactant: Add this compound (1.51 g, 10.0 mmol) to the solution.

  • Heating: Heat the reaction mixture to 90-100 °C with stirring for 4-6 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC (e.g., 2:1 ethyl acetate/hexanes).

  • Workup - Precipitation: Upon completion, cool the reaction mixture to room temperature and then pour it slowly into 100 mL of ice-cold water with stirring.

  • Workup - Isolation: The product should precipitate as a solid. Allow the suspension to stir in the ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove acetic acid and salts. The product can be further purified by recrystallization from hot water or an ethanol/water mixture.

Scientific Insights & Troubleshooting

  • Choice of Base/Solvent: In the thiazole synthesis, ethanol serves as a polar protic solvent that facilitates the dissolution of reactants and the SN2 reaction. No external base is typically required as the basicity of thiourea is sufficient. In the hydantoin synthesis, sodium acetate is used as a mild base to neutralize the HCl byproduct, preventing acid-catalyzed side reactions. Acetic acid is used as the solvent to ensure all reactants remain in solution at elevated temperatures.

  • Reaction Monitoring: TLC is critical for determining the reaction endpoint. Over-refluxing can lead to decomposition or side reactions, such as hydrolysis of the ester group, especially under basic conditions.

  • Purification Strategy: Both products are often crystalline solids, making recrystallization an effective and scalable purification method. If the product is an oil or fails to crystallize, column chromatography on silica gel is a viable alternative.

  • Potential Side Reactions: The primary competing reaction is hydrolysis of the starting chloro-ketoester or the final product ester. Using anhydrous solvents (where practical) and controlled reaction times can minimize this.

Conclusion

This compound is a powerful and accessible precursor for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed herein for the construction of 2-aminothiazoles and hydantoins demonstrate the straightforward and efficient nature of these cyclization reactions. By understanding the underlying mechanistic principles, researchers can adapt these methods to generate a wide library of substituted heterocycles for applications in drug discovery and materials science.

References

  • Low, J. N., Wardell, S. M., Wardell, J. L., Glidewell, C. (2002). Cyclic and acyclic products from the reactions between methyl 3-oxobutanoate and arylhydrazines. Acta Crystallographica Section B: Structural Science, 58(Pt 6), 1069–1077. [Link]

  • Serbina, M., Chervinska, T., et al. (2022). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules, 27(21), 7564. [Link]

  • Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281. [Link]

  • Wang, Z. (2008). A kind of preparation method of 3-chloropropionate.
  • Wang, C., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(19), 6667. [Link]

  • Liebeskind, L. S., et al. (1990). 3-BUTYLCYCLOBUTENONE. Organic Syntheses, 69, 115. [Link]

  • Aurrecoechea, J. M., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry. [Link]

  • Hansen, P. E. (1991). A method for preparing 4-chloro-2-methylphenoxyalkanoic acids.
  • Organic Chemistry Lab. (2021). Experiment XII: Synthesis of 2-Chloro-2-methylbutane. YouTube. [Link]

  • Nettekoven, M., et al. (2004). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and R-Haloketones. Organic Process Research & Development, 8(3), 435-437. [Link]

  • Khan, K. M., et al. (2020). Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach. Biomolecules, 10(11), 1541. [Link]

  • Al-Zahrani, A. A. (2023). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 13(39), 27365-27402. [Link]

  • Banjac, N., et al. (2010). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. Journal of the Serbian Chemical Society, 75(9), 1193-1202. [Link]

  • Ayati, A., et al. (2015). Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

  • Jiangxi Science & Technology Normal University. (2016). Synthesis of 3-chloro-2-oxo-butanoate. ResearchGate. [Link]

  • César, V., et al. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews, 111(5), 2705-2733. [Link]

  • Wikipedia. Hantzsch pyridine synthesis. [Link]

  • Nettekoven, M. (2005). 1H-IMIDAZOLE, 4-(4-METHOXYPHENYL)-2-PHENYL-. Organic Syntheses, 82, 144. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Organic Chemistry Portal. Hydantoin synthesis. [Link]

  • Organic Chemistry Portal. Imidazole synthesis. [Link]

  • Gomaa, A. M. (2021). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society, 18, 469-499. [Link]

  • Frija, L. M. T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1769-1817. [Link]

  • Ciamala, K. (2017). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 22(12), 2237. [Link]

  • ResearchGate. (2014). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. [Link]

  • ChemTube3D. Hantzsch pyridine synthesis - overview. [Link]

  • Science.gov. heterocyclic nitrogenous compounds: Topics. [Link]

  • Royal Society of Chemistry. (2024). Metal-free approach for imidazole synthesis via one-pot N -α-C(sp 3 )– H bond functionalization of benzylamines. RSC Advances. [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6296. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. [Link]

  • Husain, A., et al. (2008). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Acta Poloniae Pharmaceutica, 65(4), 431-436. [Link]

  • jOeCHEM. (2020). Hantzsch Pyridine Synthesis Mechanism and Complete the Rxn Examples. YouTube. [Link]

  • ResearchGate. (2018). Synthesis of imidazole from α-halo ketone. [Link]

  • Nguyen, T. H. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(5), 450-474. [Link]

  • Peng, M., et al. (2024). Nitrogen-containing heterocyclic drug products approved by the FDA in 2023: Synthesis and biological activity. European Journal of Medicinal Chemistry, 279, 116838. [Link]

  • Kumar, S., et al. (2013). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Journal of Chemistry, 25(1), 523-525. [Link]

  • ResearchGate. (2012). N-Substituted-3-chloro-2-azetidinones: Synthesis and characterization of novel anthelmintic agents. [Link]

  • Al-Awadi, N. A., et al. (2002). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ol-6-one. Molecules, 7(3), 263-273. [Link]

Sources

Solvent selection for Methyl 3-chloro-2-oxobutanoate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Process Optimization for Methyl 3-chloro-2-oxobutanoate (MCOB) Reactions

Part 1: Executive Summary & Chemical Profile

This compound (MCOB) is a specialized


-halo-

-keto ester intermediate, distinct from its more common isomer, methyl 2-chloro-3-oxobutanoate (methyl 2-chloroacetoacetate). Its structural motif—possessing an electrophilic ketone adjacent to both an ester and a secondary alkyl chloride—makes it a potent building block for the synthesis of 5-methylthiazole-4-carboxylates via the Hantzsch synthesis.

Selecting the correct solvent is not merely about solubility; it dictates the reaction kinetics, the suppression of side reactions (e.g., Favorskii rearrangement, ester hydrolysis), and the ease of downstream processing. This guide provides a scientifically grounded framework for solvent selection, moving beyond "trial and error" to mechanistic control.

Chemical Structure & Reactivity:

  • Formula:

    
    
    
  • Key Electrophiles: C2 Ketone (Hard), C3 Alkyl Chloride (Soft/Borderline).

  • Primary Reaction: Cyclocondensation with thioamides/thioureas (Hantzsch Thiazole Synthesis).

  • Stability Warning: Susceptible to decarboxylation and polymerization under highly basic or aqueous conditions at elevated temperatures.

Part 2: Solvent Selection Framework

The choice of solvent must balance three competing factors: Nucleophile Solubility , Transition State Stabilization , and Product Isolation .

Protic Solvents (The "Gold Standard")
  • Solvents: Ethanol (EtOH), Methanol (MeOH).

  • Mechanism: The Hantzsch synthesis involves an initial

    
     displacement of the chloride by sulfur. This transition state is charged (separation of charge). High dielectric protic solvents stabilize this ionic intermediate, lowering the activation energy.
    
  • Advantage: Thioamides and thioureas are highly soluble. The final thiazole hydrobromide salt often precipitates upon cooling, simplifying isolation.

  • Risk: Nucleophilic attack by the solvent (transesterification) is possible but slow under typical reflux conditions (

    
    C).
    
Aprotic Polar Solvents (The "Kinetic Boosters")
  • Solvents: DMF, DMAc, Acetonitrile (MeCN).

  • Mechanism: These solvents solvate cations well but leave anions (like the sulfur nucleophile) "naked" and more reactive. This significantly accelerates the initial substitution step.

  • Advantage: Ideal for sterically hindered thioamides or when reaction rates in alcohols are sluggish.

  • Risk: Difficult removal (high boiling points). Higher risk of racemization at C3 if the starting material is chiral.

Green & Alternative Solvents
  • Solvents: 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate (EtOAc), Water (Suspension).

  • Mechanism: Biphasic systems or water suspensions rely on the "on-water" effect where hydrophobic interactions accelerate reactions at the interface.

  • Advantage: 2-MeTHF is derived from renewable sources and separates easily from water during workup.

  • Risk: Poor solubility of polar thioamides may require phase transfer catalysts (PTC).

Part 3: Decision Logic & Visualization

The following diagram illustrates the decision process for solvent selection based on substrate properties and process goals.

SolventSelection Start Start: MCOB Reaction Planning CheckThioamide Is Thioamide/Thiourea Soluble in Ethanol? Start->CheckThioamide YesSoluble Yes CheckThioamide->YesSoluble NoSoluble No CheckThioamide->NoSoluble CheckGreen Strict Green Chem Requirement? YesSoluble->CheckGreen RouteB Secondary Choice: DMF or DMAc (Room Temp to 60°C) NoSoluble->RouteB RouteA Primary Choice: Ethanol or Methanol (Reflux) CheckGreen->RouteA No RouteC Green Choice: 2-MeTHF or Water (Requires surfactant/PTC) CheckGreen->RouteC Yes

Caption: Decision logic for selecting the optimal solvent system for MCOB cyclocondensations.

Part 4: Experimental Protocol

Protocol A: Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate

Target Application: General synthesis using standard protic conditions.

Reagents:

  • This compound (MCOB): 1.0 equiv (e.g., 15.0 g, ~100 mmol)

  • Thiourea: 1.1 equiv (8.4 g)

  • Solvent: Absolute Ethanol (150 mL, 10 vol)

  • Base (Optional for workup): Sodium Acetate or Ammonium Hydroxide

Step-by-Step Methodology:

  • Preparation:

    • Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Charge Thiourea (8.4 g) and Absolute Ethanol (100 mL). Stir at room temperature. Note: Thiourea may not dissolve completely until heated.

  • Addition:

    • Dilute MCOB (15.0 g) in the remaining Ethanol (50 mL).

    • Add the MCOB solution dropwise to the thiourea suspension over 15–20 minutes. Exotherm Warning: The reaction is exothermic. Monitor internal temperature.

  • Reaction:

    • Heat the mixture to reflux (

      
      C) for 2–3 hours.
      
    • Process Check: Monitor by TLC (System: 50% EtOAc/Hexanes) or HPLC. The starting material (MCOB) spot should disappear.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to

      
      C using an ice bath.
      
    • The hydrobromide salt of the thiazole may crystallize spontaneously.

    • Neutralization: Slowly add saturated aqueous Sodium Acetate or 10%

      
       to adjust pH to ~7–8. The free base will precipitate as a white/pale yellow solid.
      
  • Isolation:

    • Filter the solid using a Büchner funnel.[1]

    • Wash the cake with cold water (

      
       mL) to remove inorganic salts.
      
    • Wash with cold ethanol (

      
       mL) to aid drying.
      
    • Dry in a vacuum oven at

      
      C for 12 hours.
      

Expected Yield: 85–92% Purity: >98% (HPLC)

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of ester groupEnsure solvent is dry (anhydrous EtOH). Avoid strong bases during reaction.
Sticky/Oily Product Incomplete precipitationSwitch solvent to MeOH/Water mixture during workup. Seed the solution with pure crystal.
Side Products Polymerization of MCOBAdd MCOB slowly at lower temperatures (

C) before heating.
Slow Reaction Poor nucleophilicitySwitch solvent to DMF or add catalytic NaI (Finkelstein condition) to generate the more reactive iodide intermediate.

Part 6: Safety & Stability

  • Lachrymator Hazard:

    
    -Halo ketones are potent lachrymators (tear gas agents). Handle MCOB only in a functioning fume hood. Wear chemical safety goggles.
    
  • Thermal Instability: MCOB should be stored at

    
    C. At temperatures 
    
    
    
    C, it may decompose releasing HCl and
    
    
    .
  • Waste Disposal: Halogenated organic waste. Do not mix with strong oxidizers.

References

  • Hantzsch, A. (1887).[2] "Ueber die Synthese von Thiazolverbindungen (On the synthesis of thiazole compounds)". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard reference for Hantzsch mechanism).
  • Tu, Y., et al. (2014). "Synthesis of 3-chloro-2-oxo-butanoate". ResearchGate. (Describes synthesis of the ethyl ester analog and chlorination protocols).

  • Cue, B. W., & Zhang, J. (2009).[3] "Green process chemistry in the pharmaceutical industry". Green Chemistry Letters and Reviews, 2(4), 193-211.[3] (Solvent selection principles).

Sources

Application Notes & Protocols for the Scalable Synthesis of Methyl 3-chloro-2-oxobutanoate Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 3-chloro-2-oxobutanoate and its ethyl ester analogue, ethyl 2-chloro-3-oxobutanoate, are pivotal chemical intermediates. Their unique structure, featuring a chlorine atom adjacent to a carbonyl group and an ester, makes them highly reactive and versatile building blocks in organic synthesis.[1] This guide provides a detailed exploration of scalable synthetic routes for these compounds, with a primary focus on the synthesis of their essential precursor, methyl acetoacetate (methyl 3-oxobutanoate), and its subsequent chlorination. The protocols herein are designed for researchers, chemists, and process development professionals in the pharmaceutical and agrochemical industries, emphasizing scalability, safety, and efficiency.[1]

Introduction: The Strategic Importance of α-Chloro-β-keto Esters

This compound is a critical precursor for a wide range of complex organic molecules. In the pharmaceutical sector, it is instrumental in the synthesis of various active pharmaceutical ingredients (APIs).[1] Similarly, the agrochemical industry relies on this intermediate for the production of specialized pesticides and herbicides, highlighting its role in advancing crop protection technologies.[1] The economic and logistical viability of these end-products is directly linked to the ability to produce high-purity α-chloro-β-keto esters on a large scale.

This document outlines two primary, scalable methodologies:

  • Route A: Synthesis of the precursor Methyl Acetoacetate from Diketene, followed by direct α-chlorination.

  • Route B: An alternative synthesis of the analogous ethyl ester starting from Diethyl Oxalate.

The causality behind experimental choices, process parameters, and safety considerations will be discussed in detail to ensure reproducibility and safe implementation at scale.

Precursor Analysis and Synthesis: Methyl Acetoacetate

The quality and availability of the starting β-keto ester are paramount. Methyl acetoacetate is the most common and cost-effective precursor for the target molecule. While commercially available, understanding its synthesis is crucial for large-scale operations and supply chain control.

Scalable Synthesis of Methyl Acetoacetate

A robust industrial method involves the esterification of diketene with methanol.[2][3] Diketene is a highly reactive and hazardous reagent (flammable, toxic, and prone to explosive polymerization), necessitating stringent process controls.[3]

The reaction proceeds as follows: Diketene reacts with methanol, typically in the presence of a catalyst, to open the lactone ring and form methyl acetoacetate.

Workflow for Methyl Acetoacetate Synthesis

Diketene Diketene Reactor Esterification Reactor Diketene->Reactor Methanol Methanol Methanol->Reactor Catalyst Catalyst (e.g., Amine-type Ionic Liquid) Catalyst->Reactor Crude_MAA Crude Methyl Acetoacetate Reactor->Crude_MAA Esterification Purification Rectification / Distillation Crude_MAA->Purification Purification Product High-Purity Methyl Acetoacetate Purification->Product

Caption: Workflow for the synthesis of Methyl Acetoacetate.

Protocol 1: Synthesis of Methyl Acetoacetate

Materials:

  • Methanol (Anhydrous)

  • Diketene (stabilized)

  • Catalyst (e.g., Amine-type ionic liquid)[2]

  • Reaction Kettle (with heating/cooling capabilities, stirrer, and addition funnel)

  • Distillation Apparatus

Procedure:

  • Catalyst Preparation: Fully dissolve the catalyst in anhydrous methanol within the esterification reaction kettle.[2]

  • Initiation: Heat the methanol-catalyst mixture to the target temperature (typically 50-80°C, depending on the catalyst system).[2]

  • Diketene Addition: Begin the dropwise addition of diketene into the reactor. This step is highly exothermic and requires careful temperature control. Maintain a steady addition rate to keep the internal temperature within the desired range.

  • Reaction & Insulation: After the addition is complete, maintain the reaction mixture at the target temperature (insulation phase) for 2-4 hours to ensure complete conversion.[2]

  • Cooling: Once the reaction is complete (monitored by GC or other appropriate methods), cool the mixture to obtain crude methyl acetoacetate.[2]

  • Purification: The crude product is purified via rectification (fractional distillation) under reduced pressure to yield high-purity methyl acetoacetate.[2]

Trustworthiness through Self-Validation: The purity of the synthesized methyl acetoacetate should be ≥99% as determined by Gas Chromatography (GC). The presence of unreacted diketene or methanol can lead to undesirable side reactions and impurities in the subsequent chlorination step.

Scalable Synthesis of this compound

The core of the synthesis is the selective chlorination at the α-position (C3) of the methyl acetoacetate precursor.

Method A: Direct Chlorination of Methyl Acetoacetate

This is the most direct route. The enol or enolate of methyl acetoacetate reacts with an electrophilic chlorine source. Sulfuryl chloride (SO₂Cl₂) is a common and effective chlorinating agent for this transformation on a large scale.

Mechanism Insight: The reaction proceeds via the enol tautomer of methyl acetoacetate, which is present in equilibrium. The electron-rich double bond of the enol attacks the electrophilic chlorine atom of SO₂Cl₂. The choice of solvent and temperature is critical to control the reaction rate and minimize the formation of the di-chlorinated byproduct.

Workflow for Direct α-Chlorination

MAA Methyl Acetoacetate Reactor Jacketed Reactor (-10°C to 10°C) MAA->Reactor Chlorinating_Agent Chlorinating Agent (e.g., Sulfuryl Chloride) Chlorinating_Agent->Reactor Slow Addition Solvent Inert Solvent (e.g., Dichloromethane) Solvent->Reactor Crude_Product Crude Reaction Mixture Reactor->Crude_Product Chlorination Workup Aqueous Work-up & Phase Separation Crude_Product->Workup Purification Vacuum Distillation Workup->Purification Product This compound Purification->Product

Caption: Workflow for the direct chlorination of Methyl Acetoacetate.

Protocol 2: Direct α-Chlorination with Sulfuryl Chloride

Materials:

  • Methyl Acetoacetate (≥99% purity)

  • Sulfuryl Chloride (SO₂Cl₂)

  • Inert Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Sodium Bicarbonate solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel with methyl acetoacetate and the inert solvent.

  • Cooling: Cool the solution to a temperature between 0°C and 5°C.

  • Chlorinating Agent Addition: Slowly add sulfuryl chloride dropwise via the addition funnel. The rate of addition must be carefully controlled to maintain the internal temperature below 10°C. The reaction is exothermic and generates HCl and SO₂ gas, requiring an efficient off-gas scrubbing system.

  • Reaction Monitoring: Stir the mixture at 0-5°C. Monitor the reaction progress by TLC or GC analysis until the starting material is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a chilled aqueous solution of sodium bicarbonate to neutralize the generated HCl. Ensure adequate venting.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent.

  • Purification: The resulting crude oil is purified by vacuum distillation to afford pure this compound.

Method B: Alternative Synthesis via Diethyl Oxalate (for Ethyl Ester)

An alternative scalable route, particularly for the corresponding ethyl ester, starts from diethyl oxalate and a Grignard reagent.[4] This two-step process avoids the direct use of highly toxic diketene for the precursor synthesis.

Protocol 3: Synthesis of Ethyl 2-oxo-butanoate (Precursor)

Materials:

  • Magnesium turnings

  • Bromoethane

  • Iodine (catalytic amount)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl oxalate

Procedure:

  • Grignard Formation: Activate magnesium turnings with a crystal of iodine in anhydrous THF. Add bromoethane dissolved in THF dropwise to initiate and sustain the Grignard reaction. After completion, a solution of ethylmagnesium bromide is obtained.[4]

  • Nucleophilic Substitution: Cool a solution of diethyl oxalate in anhydrous THF to -10°C.[4]

  • Reaction: Slowly add the prepared Grignard reagent to the diethyl oxalate solution, maintaining the low temperature.[4]

  • Work-up: After the reaction is complete, quench with a dilute acid solution (e.g., 10% HCl) and extract with an organic solvent.[4]

  • Purification: The crude product is purified by vacuum distillation to yield ethyl 2-oxobutanoate.[4]

The resulting ethyl 2-oxobutanoate can then be chlorinated using a similar procedure as described in Protocol 2 to yield Ethyl 3-chloro-2-oxobutanoate.[4]

Data Summary and Process Optimization

ParameterMethod A: Direct ChlorinationMethod B: Diethyl Oxalate RouteNotes
Precursor Methyl AcetoacetateDiethyl Oxalate, BromoethaneMethod A has fewer steps if the precursor is purchased.
Key Reagents Sulfuryl ChlorideGrignard Reagent, Sulfuryl ChlorideGrignard reagents require strict anhydrous conditions.
Typical Yield >90% (Chlorination step)~32% (Grignard step), >90% (Chlorination step)Overall yield for Method B is lower.[4]
Scalability High, amenable to flow chemistryModerate, Grignard reactions can be challenging to scale.Flow chemistry can improve safety for the chlorination step.[5]
Key Challenge Exothermicity, HCl off-gasAnhydrous conditions, temperature controlBoth require robust engineering controls.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction; Side reactions; Loss during work-up.Increase reaction time; Ensure strict temperature control; Optimize extraction and distillation procedures.
Di-chlorinated Impurity Over-chlorination; Poor temperature control.Use stoichiometric amount of chlorinating agent; Maintain low reaction temperature; Slow down the addition rate.
Inconsistent Results Impure starting materials; Moisture in the reaction.Use high-purity precursors; Ensure all glassware and solvents are anhydrous, especially for Grignard-based routes.

References

  • CN103450017B - Preparation method of methyl acetoacetate - Google P
  • CN101333163A - A kind of preparation method of 3-chloropropionate - Google P
  • Key Chemical Intermediate: Sourcing Ethyl 2-Chloro-3-oxobutanoate in China . [Link]

  • US3144488A - Process for the production of 3-chlorobutanone-2 and butanone - Google P
  • CN102285901A - Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof - Google P
  • Synthesis of 3-chloro-2-oxo-butanoate - Atlantis Press. [Link]

  • Methyl (Z)-3-{(4-TOSYLOXY)OXY}-2-BUTENOATE - Organic Syntheses Procedure. [Link]

  • METHYL ACETOACETATE - Ataman Kimya. [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. [Link]

  • 19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. [Link]

  • Synthesis of 3-chloro-2-oxo-butanoate - ResearchGate. [Link]

  • Highly Enantioselective Chlorination of β-Keto Esters and Subsequent SN2 Displacement of Tertiary Chlorides: A Flexible Method for the Construction of Quaternary Stereogenic Centers - Journal of the American Chemical Society. [Link]

  • Synthesis of methyl acetoacetate from acetone and dimethyl carbonate with alkali-promoted MgO catalysts - ResearchGate. [Link]

  • CN107915623A - A kind of solvent-free 4 chloro methyl acetoacetate continuous stream synthetic method and system - Google P

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Troubleshooting & Optimization

Technical Support Center: Stabilizing Methyl 3-chloro-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for research scientists and process chemists handling Methyl 3-chloro-2-oxobutanoate (CAS: 267883-53-4).

Topic: Prevention of Hydrolysis and Degradation in Storage Compound: this compound (CAS: 267883-53-4) Chemical Class:


-Keto Ester / 

-Chloro Ketone Urgency Level: High (Moisture Sensitive)

Executive Summary: Immediate Action Required

If you have just received this compound, do not store it on a standard chemical shelf.

  • Temperature: Store at -20°C (Long-term) or 2-8°C (Active use).

  • Atmosphere: Strictly Inert (Argon or Nitrogen).

  • Moisture: Zero tolerance. The compound is hygroscopic and electrophilic.

  • Container: Glass vials with PTFE-lined caps. Parafilm is insufficient; use electrical tape or heat-shrink bands over the cap.

Technical Deep Dive: Mechanism of Failure

Q: Why is this specific ester so prone to hydrolysis compared to standard esters?

A: The instability arises from the "stacked" electrophilic centers in the molecule. In a standard ester, the carbonyl carbon is moderately electrophilic. In This compound , the ester carbonyl (C1) is adjacent to a ketone (C2), which is further activated by an electron-withdrawing chlorine atom at C3.

  • Inductive Destabilization: The chlorine atom (at C3) pulls electron density from the C2 ketone.

  • Activation: The electron-deficient C2 ketone pulls electron density from the C1 ester carbonyl.

  • Nucleophilic Attack: This chain of induction renders both carbonyls highly susceptible to nucleophilic attack by water.

    • Primary Failure Mode: Water attacks the C1 ester, leading to hydrolysis.

    • Secondary Failure Mode: Water attacks the C2 ketone, forming a gem-diol (hydrate), which disrupts the orbital overlap and accelerates further degradation.

Q: What are the visible signs of degradation?

A:

  • Phase Change: Appearance of a solid precipitate (the free acid, 3-chloro-2-oxobutanoic acid) or cloudiness.

  • Odor: A sharp, vinegar-like smell indicates the release of acidic byproducts, though the compound itself has a pungent odor.

  • Color: Yellowing or darkening often indicates polymerization or aldol-type condensation reactions catalyzed by the acid generated during hydrolysis (acid autocatalysis).

Storage & Handling Troubleshooting (Q&A)

Q: Can I store this compound in solution to prevent hydrolysis?

A: Generally, No. Storing in solution increases the surface area for moisture interaction unless the solvent is rigorously anhydrous.

  • Risk: Protic solvents (Methanol, Ethanol) will cause transesterification or acetal formation.

  • Exception: If you must store it in solution, use anhydrous Dichloromethane (DCM) or Toluene stored over activated 3Å molecular sieves. Avoid ethers (THF) over long periods due to peroxide formation which can initiate radical decomposition of the chloro-group.

Q: My refrigerator is humid. How do I protect the vial?

A: Double-containment is the standard protocol.

  • Place the primary vial inside a secondary jar (e.g., a wide-mouth glass jar).

  • Fill the secondary jar with a layer of Drierite™ (calcium sulfate) or silica gel beads.

  • Purge the secondary jar with Argon before sealing. This creates a "micro-desiccator" environment that buffers the vial against the fridge's humidity.

Q: Is the degradation autocatalytic?

A: Yes. Hydrolysis produces 3-chloro-2-oxobutanoic acid. The protons (


) released catalyze the hydrolysis of the remaining ester. This means once degradation starts, it accelerates exponentially. Neutralization is not an option  for storage, as bases will trigger enolization and polymerization at the C3 position.

Experimental Protocols

Protocol A: Rescue Drying of Slightly Wet Material

Use this if the compound has been briefly exposed to air but is not yet degraded.

  • Dissolution: Dissolve the ester in anhydrous Dichloromethane (DCM) (10 mL per gram).

  • Drying Agent: Add Magnesium Sulfate (

    
    ) .
    
    • Note: Do not use basic drying agents like Potassium Carbonate, as they will deprotonate C3 and cause degradation.

  • Filtration: Filter quickly under an inert atmosphere (Nitrogen funnel).

  • Concentration: Remove solvent via rotary evaporation.

    • Critical: Keep the water bath below 30°C . High heat promotes thermal decomposition.

  • Storage: Immediately backfill the flask with Argon and transfer to storage.

Protocol B: Aliquoting for Long-Term Use

Avoid repeated freeze-thaw cycles which introduce moisture via condensation.

  • Setup: Work inside a glove box or use a Schlenk line.

  • Preparation: Pre-dry several small amber glass vials (2 mL or 4 mL) in an oven at 120°C for 2 hours. Cool them in a desiccator.

  • Distribution: Dispense the master lot into these single-use vials.

  • Sealing: Cap tightly. Wrap the cap/neck interface with Parafilm or electrical tape.

  • Storage: Place all aliquots in a secondary container with desiccant at -20°C.

Visualizations

Figure 1: Degradation Pathway

This diagram illustrates the cascade of failure initiated by moisture.

DegradationPathway Compound This compound Hydrate Gem-Diol Intermediate (Unstable) Compound->Hydrate + Water (Fast) Water H2O (Moisture) Acid 3-chloro-2-oxobutanoic acid Hydrate->Acid Hydrolysis Methanol Methanol Hydrate->Methanol Acid->Compound Autocatalysis (H+) Polymer Oligomers/Polymers (Yellow/Dark) Acid->Polymer Acid Catalysis

Caption: The hydrolysis pathway showing the formation of the gem-diol intermediate and the autocatalytic feedback loop generated by the acid product.

Figure 2: Storage Decision Tree

Follow this logic to determine the appropriate storage method for your sample.

StorageLogic Start Received Compound Duration Storage Duration? Start->Duration Short < 1 Week Duration->Short Long > 1 Week Duration->Long Fridge Refrigerator (2-8°C) with Desiccant Short->Fridge Freezer Freezer (-20°C) Double Contained Long->Freezer Opened Has vial been opened? Fridge->Opened Freezer->Opened Inert Purge with Argon Reseal with Tape Opened->Inert No Aliquot Aliquot into Single-Use Vials Opened->Aliquot Yes

Caption: Decision matrix for selecting storage conditions based on usage frequency and duration.

Quantitative Data: Physical Properties & Stability[1]

PropertyValueRelevance to Storage
CAS Number 267883-53-4Unique identifier (Verify against Methyl 2-chloro isomer)
Molecular Weight 150.56 g/mol Calculation of molarity
Boiling Point ~180°C (Predicted)High enough for vacuum drying, but heat sensitive
Flash Point ~65°CFlammability hazard in storage
Hydrolysis Rate High (

in humid air)
Requires strict moisture exclusion
Optimal pH 4.0 - 6.0Unstable in basic conditions (

)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11235185, this compound. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis and Reactivity of Alpha-Keto Esters. Retrieved from [Link]

Technical Support Center: Stability & Handling of Methyl 3-chloro-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stability Preservation under Inert Atmosphere Ticket ID: MCOB-STAB-001

Executive Summary: The "Silent" Degradation

As a Senior Application Scientist, I often see researchers treat Methyl 3-chloro-2-oxobutanoate (MCOB) like a standard reagent. It is not. This molecule is a "loaded spring" of reactivity. It possesses two destabilizing structural features: an electrophilic


-keto ester motif and a 

-chlorine atom susceptible to elimination.

The primary failure mode is not simple oxidation; it is moisture-catalyzed dehydrohalogenation . Even under "inert" nitrogen, trace moisture (ppm levels) triggers a cascade releasing HCl, which autocatalyzes the decomposition of the bulk material into a polymerized tar.

This guide provides the protocols required to arrest this mechanism.

Module 1: The Degradation Mechanism (Why Inert is Not Enough)

Standard "inert" atmosphere (Nitrogen/Argon) prevents oxidation, but MCOB requires anhydrous conditions.

The Autocatalytic Loop
  • Initiation: Trace water attacks the highly electrophilic

    
    -keto group, forming a hydrate (gem-diol).
    
  • Elimination: The hydration changes the electronics, lowering the activation energy for the elimination of HCl from the

    
    -position.
    
  • Propagation: The released HCl acts as a Brønsted acid catalyst, accelerating the enolization and further elimination of HCl from remaining molecules.

  • Polymerization: The resulting product, methyl 2-oxobut-3-enoate (a vinyl keto ester), is a potent Michael acceptor that rapidly polymerizes, turning the clear liquid yellow, then orange, then black.

Visualization: The Failure Pathway

MCOB_Degradation MCOB This compound (Clear Liquid) Hydrate Gem-diol Hydrate (Intermediate) MCOB->Hydrate + H2O Moisture Trace Moisture (>50 ppm) Moisture->Hydrate Vinyl Methyl 2-oxobut-3-enoate (Reactive Alkene) Hydrate->Vinyl Elimination HCl HCl Release (Catalyst) HCl->MCOB Autocatalysis Vinyl->HCl Byproduct Polymer Oligomers/Tars (Dark/Viscous) Vinyl->Polymer Polymerization

Figure 1: The autocatalytic degradation cycle of MCOB triggered by moisture.

Module 2: Troubleshooting & Diagnostics

Visual & Analytical Indicators

Use this table to diagnose the state of your reagent before committing it to a reaction.

SymptomDiagnosisRoot CauseActionable Step
Color: Pale Yellow Early DegradationTrace HCl formation (Elimination onset).Usable. Purge with Argon for 15 mins to remove HCl. Use immediately.
Color: Orange/Brown Advanced DegradationSignificant polymerization & conjugated species.Discard. Purification (distillation) is risky due to thermal instability.
Fuming upon opening Critical FailureHigh concentration of dissolved HCl gas.Discard. Do not attempt to neutralize; exotherm will trigger explosion/polymerization.
NMR: New Doublets Vinyl FormationPresence of olefinic protons (5.5 - 6.5 ppm).Quantify. If >5%, purification is required.
Pressure Build-up DecarbonylationLoss of CO (Alpha-keto ester breakdown).Vent Carefully. Store at -20°C to inhibit this pathway.

Module 3: Handling Protocols (The "Argon Blanket")

Protocol A: The "Double-Wall" Storage System

Objective: Isolate MCOB from atmospheric moisture during long-term storage.

  • Primary Container: Store MCOB in a glass vial with a PTFE-lined septum cap. Never use standard polyethylene caps; HCl can diffuse through or leach plasticizers.

  • Secondary Containment: Place the vial inside a secondary jar containing a bed of activated 4Å molecular sieves (pellets, not powder).

  • Atmosphere: Purge the secondary jar with dry Argon before sealing.

  • Temperature: Store strictly at -20°C to -80°C .

Protocol B: The Aliquot Transfer (Schlenk Technique)

Objective: Withdraw reagent without introducing moisture.

  • Equilibration: Allow the frozen vial to warm to 0°C (on ice) before removing the septum. Opening a cold vial condenses atmospheric moisture instantly.

  • Positive Pressure: Insert an Argon line (needle) into the septum to create positive pressure.

  • Withdrawal: Use a gas-tight syringe (flushed with Argon 3x) to withdraw the liquid.

  • Backfill: Remove the syringe; the Argon line ensures no air enters. Seal the puncture with Parafilm immediately.

Module 4: Solvent Compatibility Matrix

Choosing the wrong solvent for dilution or reaction is a common error.

Solvent ClassCompatibilityTechnical Notes
Chlorinated (DCM, Chloroform) Excellent Best for stability. Must be distilled over

or passed through alumina.
Ethers (THF, Diethyl Ether) Moderate Risk: Peroxides initiate radical polymerization. Must be BHT-free and freshly distilled/dried.
Alcohols (Methanol, Ethanol) Severe Risk Avoid. Reacts with the ketone (hemiacetal) or ester (transesterification).
Amines (TEA, Pyridine) Fatal Avoid. Bases trigger immediate dehydrohalogenation (HCl elimination).
DMSO / DMF Poor Hygroscopic nature of these solvents introduces water; DMSO can act as an oxidant.

Frequently Asked Questions (FAQ)

Q: Can I distill MCOB to purify it if it turns orange? A: Proceed with extreme caution. MCOB is thermally unstable. Distillation should only be attempted under high vacuum (<1 mmHg) to keep the bath temperature below 40°C. Heating above 50°C often triggers rapid, exothermic decomposition (runaway reaction).

Q: I see a solid precipitate in my bottle. Is it frozen reagent? A: If stored at -20°C, it might be frozen (MP is low but variable). However, if solid at room temperature, it is likely a polymer . Do not use.

Q: Why Argon instead of Nitrogen? A: Argon is heavier than air. When you open the vessel, Argon "blankets" the liquid surface, whereas Nitrogen mixes more easily with air. For highly sensitive


-keto esters, this slight advantage is significant.

Q: Is this the same as Methyl acetoacetate with a chlorine? A: No. You are thinking of Methyl 2-chloro-3-oxobutanoate (a


-keto ester). MCOB is an 

-keto ester. The

-keto position makes the carbonyl much more electrophilic (reactive toward water) than the

-keto isomer.

References

  • PubChem. (n.d.). Methyl 2-chloro-3-oxobutanoate Compound Summary. (Note: Isomer reference for structural comparison). National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025).[1] Atmospheric degradation of chloroacetoacetates. (Mechanistic insights into Cl-elimination in related keto-esters). Retrieved from [Link]

Sources

Troubleshooting low yields in thiazole synthesis with alpha-keto esters

Troubleshooting Low Yields in Thiazole Synthesis with -Keto Esters

Part 1: Core Directive & Scope

User Query: "I am experiencing low yields in thiazole synthesis using alpha-keto esters. How do I troubleshoot this?"

Executive Summary: The synthesis of thiazoles from

ethyl bromopyruvatehydrolysis of the starting esterdecomposition of the brominated intermediateinefficient dehydration

This guide provides a root-cause analysis workflow to isolate and resolve these variables.

Part 2: Diagnostic Workflow (Visual)

Before altering your protocol, use this decision tree to identify the likely failure point.

ThiazoleTroubleshootingStartStart: Low Yield ObservedCheckSMCheck 1: Ethyl Bromopyruvate Quality(Is it yellow/brown or fuming?)Start->CheckSMPurifySMAction: Distill or Wash with CaCO3/Ether(Must be colorless/pale yellow)CheckSM->PurifySMYes (Degraded)CheckSolventCheck 2: Solvent System(Are you using EtOH/MeOH?)CheckSM->CheckSolventNo (Pure)PurifySM->CheckSolventChangeSolventAction: Switch to DMF or DME(If SM solubility is poor)CheckSolvent->ChangeSolventNoCheckBaseCheck 3: Acid Management(Is the reaction turning black/tarry?)CheckSolvent->CheckBaseYesChangeSolvent->CheckBaseAddBaseAction: Add Solid NaHCO3 or CaCO3(Neutralize HBr in situ)CheckBase->AddBaseYes (Acid decomp)CheckWorkupCheck 4: Isolation Method(Is product water-soluble?)CheckBase->CheckWorkupNoAddBase->CheckWorkupAdjustWorkupAction: Adjust pH to ~7-8 before extractionor use precipitative filtrationCheckWorkup->AdjustWorkupYesSuccessTarget: >80% YieldCheckWorkup->SuccessNoAdjustWorkup->Success

Figure 1: Step-by-step diagnostic logic for isolating yield-killing variables in Hantzsch thiazole synthesis.

Part 3: Technical Support Q&A

Category 1: Reagent Quality (The "Input" Failure)

Q: My ethyl bromopyruvate is dark yellow/brown. Can I still use it? A: No. This is the #1 cause of failure. Ethyl bromopyruvate (

  • The Issue: You are introducing strong acid (HBr) and undefined impurities at

    
    .
    
  • The Fix: You must purify it.[1]

    • Method A (Distillation): Vacuum distillation (bp ~85-88°C at 12 mmHg) is the gold standard [1].

    • Method B (Wash): Dissolve in dry ether or

      
      , stir with solid 
      
      
      (to neutralize free acid) until effervescence stops, filter, and concentrate.
    • Storage: Store under inert gas at -20°C.

Q: Why not just use ethyl pyruvate and brominate it myself? A: You can, and often should. Generating the


  • Protocol: React ethyl pyruvate with

    
     in 
    
    
    or ether.
  • Critical Step: You must remove the generated HBr before adding the thioamide. High acidity can hydrolyze the thioamide (releasing

    
    ) before it condenses with the ketone [2].
    
Category 2: Reaction Conditions (The "Process" Failure)

Q: I am using ethanol at reflux, but the reaction turns into a black tar. Why? A: This indicates acid-mediated decomposition . The condensation releases 1 equivalent of HBr. While the thiazole ring forms, the high temperature + strong acid can polymerize the

  • Solution: Add a mild solid base to the reaction mixture to scavenge the acid as it forms.

    • Recommendation: Add 1.1 equivalents of

      
      , 
      
      
      , or
      
      
      directly to the ethanol mixture. This buffers the pH without being strong enough to hydrolyze the ester [3].

Q: My thioamide is not dissolving in ethanol. Does this matter? A: Yes. The Hantzsch reaction is bimolecular. If the thioamide is insoluble, the

  • Optimization: Switch to aprotic polar solvents like DMF (Dimethylformamide) or DME (Dimethoxyethane). These solvents often improve yields for aryl-thioamides or bulky thioureas [4].

Category 3: Isolation (The "Output" Failure)

Q: I see the product on TLC, but I get nothing after aqueous workup. A: Thiazole-4-carboxylates are weak bases. If you wash with 1M HCl or even neutral water, the thiazole nitrogen may protonate (forming the thiazolium salt), making it water-soluble.

  • The Fix: Ensure the aqueous layer is adjusted to pH ~8-9 (using saturated

    
    ) before extraction with ethyl acetate or DCM.
    
  • Alternative: Many Hantzsch products precipitate directly from the reaction mixture upon cooling and adding water. Filtration is often superior to extraction.

Part 4: Optimized Protocol

Protocol: Synthesis of Ethyl 2-Amino-thiazole-4-carboxylate Target Scale: 5.0 mmol

ReagentEquiv.[2][3][4][5]RoleNote
Ethyl Bromopyruvate 1.0ElectrophileMust be pale yellow/colorless.
Thiourea 1.1NucleophileExcess ensures complete consumption of the unstable ester.
Ethanol (Absolute) [0.5 M]SolventDry solvent prevents ester hydrolysis.

(Solid)
0.5Acid ScavengerNeutralizes HBr; easier to filter than

.

Step-by-Step:

  • Preparation: Dissolve Thiourea (1.1 equiv) in absolute Ethanol (10 mL).

  • Buffering: Add solid

    
     (0.5 equiv) to the suspension.
    
  • Addition: Add Ethyl Bromopyruvate (1.0 equiv) dropwise at Room Temperature (RT). Do not dump it in all at once; the reaction is exothermic.

  • Reaction: Stir at RT for 30 minutes, then heat to reflux for 1-2 hours. Monitor by TLC (Mobile Phase: 1:1 EtOAc/Hexane).[6]

  • Workup:

    • Cool to RT.

    • Pour mixture into 50 mL of saturated aqueous

      
        (Important: neutralizes salts and precipitates the free base).
      
    • Stir for 15 minutes.

    • Filter the precipitate (if solid) OR extract with EtOAc (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water if necessary.

Part 5: Advanced Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low Yield (<30%) Impure Ethyl BromopyruvateDistill starting material; check color.
Tarry/Black Mixture Acid-catalyzed polymerizationAdd solid buffer (

); reduce temp to 60°C.
Product is Oil (should be solid) Trapped solvent/impuritiesTriturate with cold hexanes or ether to induce crystallization.
Missing Ester Peak (NMR) Hydrolysis to acidEnsure solvent is dry; avoid strong aqueous bases during workup.
Racemization (if chiral) Retro-aldol / Acidic epimerizationUse "modified Hantzsch" conditions: -15°C, DME solvent, Pyridine base [4].

References

  • Goldberg, A. A., & Kelly, W. (1947).[2] Synthesis of the 2-

    
    -aminoalkyl and 2-
    
    
    -sulphanilamidoalkyl derivatives of thiazole and pyrimidine. Journal of the Chemical Society, 1372.[2] Link
  • De Andrade, V. S. C., & De Mattos, M. C. S. (2018).

    
    -Keto Esters and Thioureas Promoted by Tribromoisocyanuric Acid. Synthesis, 50, 4867-4874. Link
    
  • Narender, M., et al. (2007). Aqueous phase synthesis of 2-aminothiazoles and 2-aminoselenazoles using

    
    -cyclodextrin. Synthesis, 2007(22), 3469-3472. Link
    
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606. (Describes the mechanistic basis for base/solvent effects in Hantzsch-type condensations). Link

Technical Support Center: Purification of Methyl 3-chloro-2-oxobutanoate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Methyl 3-chloro-2-oxobutanoate. As a thermally sensitive α-chloro-α-keto ester, this compound presents unique challenges that require a carefully controlled vacuum distillation process to ensure high purity and yield. This document moves beyond a simple protocol to offer troubleshooting solutions and foundational knowledge, empowering you to navigate the intricacies of this purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, focusing on root causes and actionable solutions.

Q1: My distillation is extremely slow, or the compound is not distilling at the expected temperature.

  • Potential Cause 1: Inadequate Vacuum

    • Expert Analysis: An insufficient vacuum is the most common reason for a distillation failing to proceed at a low temperature. The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the system. If the system pressure is higher than anticipated, a significantly higher temperature will be required to initiate boiling, increasing the risk of thermal decomposition. Leaks are a frequent culprit for poor vacuum performance.[1]

    • Solution:

      • Leak Test: Before heating, assemble the entire distillation apparatus and pull a full vacuum. The system should be able to reach a pressure of <1 mmHg with a standard rotary vane pump. Once the pump is isolated, a well-sealed system should not show a pressure increase of more than 0.1 mmHg over several minutes.

      • Inspect Joints: Carefully check all glass joints for proper seating. Ensure they are clean and lightly lubricated with a suitable vacuum grease. Misaligned components can create stress points and compromise the seal.[1]

      • Check Tubing: Inspect all vacuum tubing for cracks, holes, or loose connections.

  • Potential Cause 2: Inaccurate Temperature or Pressure Measurement

    • Expert Analysis: An incorrectly placed thermometer or a faulty vacuum gauge can provide misleading information. The thermometer bulb must be positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor that is in thermal equilibrium with the liquid.

    • Solution:

      • Thermometer Placement: Verify the thermometer is correctly positioned.

      • Gauge Calibration: If possible, check the vacuum gauge against a known standard (e.g., a McLeod gauge). Ensure the gauge is rated for the pressure range you are working in.

  • Potential Cause 3: Insufficient Heat Transfer

    • Expert Analysis: The distilling flask needs uniform and efficient heating. Poor contact between the heating mantle and the flask, or lack of agitation, can lead to localized superheating and bumping, rather than smooth boiling.

    • Solution:

      • Heating Mantle: Ensure the heating mantle is the correct size for the flask and that there is good surface contact. Using sand or a high-temperature oil in the gap can improve heat transfer.

      • Stirring: Always use a magnetic stir bar or mechanical stirrer to ensure even heat distribution and prevent bumping. This is far more effective than boiling chips in a vacuum.

Q2: My final product is yellow or dark brown.

  • Potential Cause 1: Thermal Decomposition

    • Expert Analysis: this compound, like many α-haloketones, is thermally labile.[2] Prolonged exposure to high temperatures will cause decomposition, leading to colored, often polymeric, byproducts and a reduction in yield. The goal of vacuum distillation is to lower the boiling point to a temperature where the rate of distillation is significantly faster than the rate of decomposition.[3][4]

    • Solution:

      • Improve Vacuum: A lower system pressure directly translates to a lower boiling point. Aim for the lowest stable pressure your pump can achieve.

      • Minimize Heating Time: Do not let the compound sit at high temperatures for extended periods. Once the distillation is complete, cool the pot immediately.

      • Use a Short-Path Apparatus: For highly sensitive compounds, a Kugelrohr or short-path distillation head is ideal. This minimizes the distance the vapor must travel, reducing the time the compound spends in the hot vapor phase and lowering the required distillation temperature.

  • Potential Cause 2: Presence of Acidic or Basic Impurities

    • Expert Analysis: Residual acids (e.g., HCl from the chlorination step) or bases can catalyze decomposition and condensation side reactions at elevated temperatures.

    • Solution:

      • Pre-Distillation Workup: Before distilling, wash the crude product in a separatory funnel. A typical sequence would be a wash with cold water, followed by a careful wash with a cold, dilute solution of sodium bicarbonate to neutralize acids, and finally a wash with brine to aid in phase separation.

      • Thorough Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) before removing the solvent. Water present during distillation can lead to hydrolysis and other side reactions.

Q3: The pressure in my system is fluctuating wildly.

  • Potential Cause 1: Outgassing of Volatiles

    • Expert Analysis: Crude reaction mixtures often contain dissolved solvents or low-boiling point impurities. As the mixture is heated, these components will vaporize rapidly and unevenly, causing surges in pressure that overwhelm the vacuum pump's capacity.[5]

    • Solution:

      • Pre-Evacuation: Before applying high heat, stir the crude material under full vacuum at room temperature for 15-30 minutes. This will gently remove most dissolved gases and highly volatile contaminants.

      • Forerun Fraction: Heat the mixture gently at first. Collect an initial "forerun" fraction at a lower temperature, which will contain these volatile impurities. Once the distillation temperature stabilizes at a higher point, switch to a clean receiving flask to collect the main product.

  • Potential Cause 2: Bumping

    • Expert Analysis: Bumping is the sudden, violent boiling of a superheated liquid. In a vacuum, this can cause the liquid to splash into the condenser and create rapid, large pressure changes.

    • Solution:

      • Vigorous Stirring: Ensure your magnetic stirrer is set to a speed that creates a deep vortex in the liquid. This provides nucleation sites and facilitates smooth boiling.

      • Controlled Heating: Avoid heating the flask too quickly. A gradual increase in temperature is essential.

Frequently Asked Questions (FAQs)

Q1: What are the target vacuum and temperature parameters for this distillation?

A: There is limited published data for the boiling point of this compound. Therefore, an empirical approach is necessary. The key is to achieve the best possible vacuum first, and then slowly heat the material to find the corresponding boiling point. The following table provides estimated boiling points based on pressure-temperature nomographs for a compound of this molecular weight and functionality. These are estimates only and should be used as a starting guide.

Pressure (mmHg / Torr)Estimated Boiling Point (°C)
1.050 - 60 °C
5.070 - 80 °C
10.085 - 95 °C
20.0100 - 110 °C

Crucial Advice: On your first attempt, heat the distillation pot slowly while observing the pressure and temperature. When you see the first drops of condensate on the thermometer, note the temperature and pressure. This is your experimental boiling point.

Q2: How should I prepare my crude material for distillation?

A: Proper preparation is critical for a clean distillation. A robust workup procedure involves:

  • Quenching & Extraction: Carefully quench the reaction mixture (e.g., with water or ice) and extract the crude product into a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

  • Aqueous Washes: Wash the organic layer sequentially with:

    • Cold water to remove water-soluble byproducts.

    • Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Perform this step carefully to avoid excessive foaming from CO₂ evolution.

    • Saturated aqueous sodium chloride (brine) to break any emulsions and remove bulk water.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter to remove the drying agent.

  • Solvent Removal: Remove the extraction solvent using a rotary evaporator. It is critical to keep the bath temperature low (e.g., < 30°C) to prevent premature decomposition of the crude product.

Q3: What is the best way to store the purified this compound?

A: The purified product is still a reactive molecule. For optimal stability, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and refrigerated at 2-8°C.[6] This minimizes degradation from atmospheric moisture and potential thermal decomposition over time.

Visual Workflow: Troubleshooting Distillation

The following diagram outlines a logical workflow for troubleshooting common issues during the vacuum distillation process.

G start Problem: Distillation Not Proceeding check_vac Is Vacuum Stable & Low (< 1 mmHg)? start->check_vac check_temp Is Pot Temperature Appropriate? check_vac->check_temp Yes leak Issue: Vacuum Leak Solution: Check all joints, seals, and tubing. check_vac->leak No check_stir Is Stirring Vigorous? check_temp->check_stir Yes heat_err Issue: Insufficient Heat Solution: Increase mantle setting, improve contact. check_temp->heat_err No stir_err Issue: Bumping/No Stirring Solution: Check stir bar, increase speed. check_stir->stir_err No success Distillation Proceeds check_stir->success Yes gauge_err Issue: Gauge Error Solution: Verify gauge accuracy. leak->gauge_err If leak test passes therm_err Issue: Thermometer Error Solution: Check placement and accuracy. heat_err->therm_err If heating seems adequate

Caption: Logical workflow for troubleshooting a stalled distillation.

Standard Operating Protocol: Vacuum Distillation

This protocol assumes the crude material has been prepared as described in the FAQ section.

  • Apparatus Assembly:

    • Select a round-bottom flask (distilling pot) that will be 1/2 to 2/3 full with the crude material. Add a magnetic stir bar.

    • Assemble a short-path distillation apparatus. Ensure all glass joints are clean and lightly greased. Use joint clips to secure all connections.

    • Place the thermometer with its bulb positioned correctly at the vapor outlet to the condenser.

    • Connect the condenser to a chilled water source (inlet at the bottom, outlet at the top).

    • Connect the receiving flask(s) via a distribution adapter (cow). This allows for the collection of a forerun, main fraction, and residue without breaking the vacuum.

    • Connect the vacuum source to the apparatus via a cold trap (e.g., liquid nitrogen or dry ice/acetone) to protect the pump.

  • System Evacuation:

    • Turn on the magnetic stirrer to a moderate speed.

    • Turn on the vacuum pump and allow the system to evacuate fully. The pressure should drop to a stable, low value (< 1 mmHg).

    • Perform a leak check as described in the troubleshooting section.

  • Distillation:

    • Once a stable vacuum is achieved, begin to gently heat the distilling pot with a heating mantle.

    • Increase the temperature slowly. Observe for the collection of a low-boiling forerun fraction. This may contain residual solvent or other volatile impurities.

    • Once the forerun has been collected, rotate the distribution adapter to a clean receiving flask.

    • Increase the temperature gradually until a steady distillation rate (e.g., 1-2 drops per second) is achieved. Record the stable temperature (boiling point) and pressure.

    • Continue collecting the main fraction until the distillation rate slows significantly or the temperature in the pot begins to rise sharply.

  • Shutdown:

    • Stop heating and remove the heating mantle. Allow the system to cool under vacuum.

    • Once the apparatus is at or near room temperature, carefully and slowly vent the system to atmospheric pressure (a nitrogen inlet is ideal).

    • Disassemble the apparatus and weigh the collected product.

References

  • Pressure Control Solutions. (2019). Vacuum Distillation issues? [Online]. Available at: [Link]

  • Organic Chemistry Portal. (2022). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. [Online]. Available at: [Link]

  • Jasiński, M., et al. (2020). Stereoselective α-Chlorination of β-Keto Esters in the Presence of Hybrid Amide-Based Cinchona Alkaloids as Catalysts. The Journal of Organic Chemistry, 85(24), 16217–16233. [Online]. Available at: [Link]

  • Quora. (2023). How to minimize losses in vacuum distillation? What are some examples. [Online]. Available at: [Link]

  • Beaker & Wrench. (2025). Trouble with vacuum leaks in your distillation system? Learn how to te. [Online]. Available at: [Link]

  • Google Patents. (2011). CN102285901A - Method for preparing 3-oxo-butyric acid-2-cyanoacetate and homologs thereof. [Online].
  • AIDIC. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. [Online]. Available at: [Link]

  • Cheresources.com Community. (2015). Random Pressure Fluctuations In Vacuum Distillation. [Online]. Available at: [Link]

  • Google Patents. (1958). US2840597A - Method for preparing esters of alpha-chloro-isobutyric acid. [Online].
  • IChemE. (n.d.). Chemical reaction hazards of distillation processes. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). The Chemistry of Disinfectants in Water: Reactions and Products. [Online]. Available at: [Link]

  • National Center for Biotechnology Information. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Online]. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 3-chloro-2-oxo-butanoate. [Online]. Available at: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 4755-81-1 | Product Name : Methyl 2-chloro-3-oxobutanoate. [Online]. Available at: [Link]

Sources

Technical Support Center: Methyl 3-chloro-2-oxobutanoate Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Handling Moisture Sensitivity of Methyl 3-chloro-2-oxobutanoate CAS: 267883-53-4 Audience: Researchers, Process Chemists, and Drug Development Scientists

Introduction: The "Hidden" Instability

Welcome to the Technical Support Center. You are likely here because you are working with This compound (often used as a key intermediate for thiazole synthesis) and are experiencing inconsistent yields, unexpected solidification, or purity drops.

Critical Distinction: Before proceeding, verify your CAS number.

  • Target Compound: this compound (CAS 267883-53-4 ).[1][2][3] Structure: A 2-oxo (alpha-keto) backbone with a chlorine at position 3.[2][3][4]

  • Common Confusion: Do not confuse with Methyl 2-chloro-3-oxobutanoate (Methyl 2-chloroacetoacetate, CAS 4755-81-1), which has the chlorine at position 2.

This compound is an alpha-keto ester with a beta-chlorine substituent. This structural combination creates a "perfect storm" for moisture sensitivity. The electron-withdrawing ester and chlorine groups make the C2 ketone highly electrophilic, leading to rapid reversible hydration and subsequent irreversible degradation.

Module 1: The Moisture-Free Chain of Custody

Storage & Receipt (The "Unboxing" Phase)

Q: My shipment arrived with ice packs that had melted. Is the compound compromised? A: Likely not, provided the seal is intact. However, immediate action is required.

  • Protocol: Inspect the liquid. It should be a clear to pale yellow oil. If it appears cloudy or has suspended solids, moisture ingress may have initiated hydrate formation.

  • Action: Move immediately to a 2-8°C refrigerator dedicated to air-sensitive chemicals. Ensure the cap is taped with Parafilm or electrical tape if not using a secondary containment vessel.

Q: Can I store this in a standard freezer (-20°C)? A: Yes, but freeze-thaw cycles are dangerous . Repeated condensation on the outer bottle during thawing can introduce moisture when you open the cap.

  • Best Practice: Aliquot the material into single-use vials inside a glovebox or under a cone of argon immediately upon first opening. Store these aliquots at -20°C.

Dispensing & Handling (The "Experiment" Phase)

Q: The liquid turned into a gummy solid after I left the bottle open for 5 minutes. Why? A: You have formed the gem-diol hydrate .

  • Mechanism: The C2 ketone is highly reactive. Water adds across the double bond:

    
    .
    
  • Reversibility: Unlike ester hydrolysis, this is often reversible (see Troubleshooting), but it alters the stoichiometry of your reaction.

Q: How should I weigh this compound? A: Never weigh by open transfer. The density is approximately 1.2-1.3 g/mL (estimate based on analogues). Use the Difference by Syringe method.

SOP: Inert Syringe Transfer

  • Purge a clean, dry glass syringe with Nitrogen or Argon (3x cycles).

  • Insert a long needle through the septum of the source bottle (under positive inert gas pressure).

  • Draw up slightly more liquid than needed.

  • Weigh the full syringe (capped).

  • Dispense the required amount into your reaction vessel (which must be pre-dried and under inert gas).

  • Weigh the empty syringe. The difference is your exact mass.

Module 2: Visualizing the Workflow

The following diagram outlines the critical decision paths for handling this compound to prevent degradation.

HandlingWorkflow cluster_trouble Degradation Pathway Start Shipment Received Inspect Visual Inspection Start->Inspect ClearOil Clear/Pale Yellow Oil Inspect->ClearOil Intact Cloudy Cloudy/Solid Precipitate Inspect->Cloudy Compromised Storage Store at 2-8°C or -20°C (Under Argon/N2) ClearOil->Storage Use Dispensing for Reaction Storage->Use OpenAir Open Air Weighing? Use->OpenAir Syringe Syringe/Septum Transfer Use->Syringe Hydrate Hydrate Formation (Solid/Gum) OpenAir->Hydrate Moisture Exposure > 2 mins Success Successful Reaction Setup Syringe->Success Inert Path Hydrate->Cloudy Reversible?

Figure 1: Decision logic for receiving and dispensing this compound to avoid hydrate formation.

Module 3: Troubleshooting & Recovery

Diagnostic Table: What happened to my reagent?
ObservationDiagnosisCauseCorrective Action
Solidification / Gumming Hydrate FormationExposure to atmospheric moisture (humidity).Attempt Dehydration: Dissolve in Toluene, add activated 4Å Molecular Sieves, and stir for 2h. Filter under Argon.
Pungent Acidic Smell Hydrolysis / EliminationBreakdown of ester to acid + MeOH; or HCl elimination.Irreversible. Neutralize and dispose. Do not use for synthesis.
Darkening Color (Brown) PolymerizationThermal degradation or base-catalyzed condensation.Distillation may recover pure material if degradation is <20%, but usually discard.
Low Yield in Thiazole Synthesis Stoichiometry ErrorHydrate adds "water weight," leading to under-dosing of active reagent.Dry the reagent (see above) or adjust stoichiometry if hydrate purity is known (NMR check).
Advanced FAQ: Chemistry & Mechanisms

Q: Why does this specific isomer matter for my thiazole synthesis? A: In the Hantzsch thiazole synthesis, the alpha-carbon (C3 in this backbone) bearing the chlorine is the electrophilic site that reacts with the sulfur of the thioamide. The C2 ketone then condenses with the nitrogen. If you use the wrong isomer (2-chloro-3-oxo), the regiochemistry of your thiazole substituents will be reversed or the reaction may fail due to steric hindrance [1].

Q: Can I use MgSO4 to dry the solution? A: Avoid Lewis Acidic drying agents if possible. Magnesium sulfate is slightly acidic/Lewis acidic and can catalyze the rearrangement or elimination of the beta-chloro group.

  • Recommendation: Use Sodium Sulfate (Na2SO4) for brief drying, or 3Å/4Å Molecular Sieves for rigorous drying of solvent solutions.

Module 4: Degradation Mechanism Visualization

Understanding how the molecule breaks down helps you prevent it.

Degradation Active This compound (Active Oil) Hydrate Gem-Diol Hydrate (Solid/Gum) Active->Hydrate Fast, Reversible Hydrolysis Ester Hydrolysis (Acid + Methanol) Active->Hydrolysis Slow, Irreversible Elimination Elimination of HCl (Unsaturated Ketone) Active->Elimination Base/Heat catalyzed Water + H2O (Atmosphere) Water->Active

Figure 2: Primary degradation pathways. Hydration is the most common immediate issue.

References

  • Tu, Y., et al. (2014). Synthesis of 3-chloro-2-oxo-butyric acid ethyl ester. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Methyl 2-chloro-3-oxobutanoate (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Technical Support Center: Methyl 3-chloro-2-oxobutanoate Storage & Handling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for researchers and drug development professionals working with Methyl 3-chloro-2-oxobutanoate (CAS: 267883-53-4). It synthesizes strict storage protocols with the chemical rationale required for high-integrity experimental workflows.

Topic: Storage Integrity & Handling Protocols (2-8°C) Document ID: TS-M3C2O-2024 Applicable CAS: 267883-53-4 (and related


-halo-keto esters)

The Core Directive: Why 2-8°C?

Executive Summary: this compound is an


-halo-keto ester. Its chemical structure features a reactive chlorine atom adjacent to a ketone and an ester group. This arrangement creates a "perfect storm" for electrophilicity. Storing this compound at 2-8°C under an inert atmosphere  is not merely a suggestion; it is a kinetic barrier against three primary degradation pathways:
  • Hydrolysis: Moisture in the air attacks the ester bond, releasing methanol and the corresponding carboxylic acid.

  • Nucleophilic Substitution: The chlorine atom is susceptible to displacement by water (hydrolysis) or other nucleophiles, leading to hydroxy-impurities.

  • Decarboxylation: If hydrolysis occurs, the resulting

    
    -keto acid is thermally unstable and prone to spontaneous decarboxylation, permanently altering the stoichiometry of your reagent.
    
Stability Logic Diagram

The following decision tree illustrates the degradation cascade triggered by improper storage.

DegradationPathways Start This compound (Intact Reagent) Trigger Trigger: Moisture + Heat (>8°C) Start->Trigger Improper Storage Path1 Hydrolysis of Ester Trigger->Path1 Primary Pathway Path2 Nucleophilic Displacement of Cl Trigger->Path2 Secondary Pathway Result1 Formation of Acid + Methanol (pH Drop) Path1->Result1 Result2 Formation of Hydroxy-Analog Path2->Result2 Terminus Decarboxylation (CO2 Loss) IRREVERSIBLE FAILURE Result1->Terminus Thermal Promotion

Figure 1: Mechanistic degradation pathways accelerated by temperature excursions and moisture exposure.

Troubleshooting & FAQs

Q1: The liquid has turned from colorless/pale yellow to dark brown. Is it usable?

Verdict: Likely Compromised. Technical Explanation: Color darkening in


-halo carbonyls typically indicates polymerization or the formation of conjugated enol byproducts driven by trace acid (HCl) liberation.
Action Plan: 
  • Check pH: Dissolve a small aliquot (10 µL) in neutral water. A pH < 3.0 confirms significant hydrolysis and HCl generation.

  • Purity Check: Run a TLC or GC-MS. If the main peak integration is <95%, discard the lot. The impurities can act as catalyst poisons in sensitive downstream couplings.

Q2: I left the bottle on the bench overnight (20-25°C). Do I need to discard it?

Verdict: Conditional Pass. Analysis: Short-term exposure (12-24 hours) to ambient temperature is usually recoverable if the container was tightly sealed and under inert gas. Recovery Protocol:

  • Inspect for condensation inside the bottle walls (indicates moisture ingress).

  • Purge the headspace with dry Argon or Nitrogen for 60 seconds.

  • Return to 2-8°C immediately.

  • Note: If the bottle was open to air overnight, discard it due to hygroscopic hydrolysis.

Q3: Can I store it at -20°C to extend shelf life?

Verdict: Yes, but with caveats. Risk: Freezing is excellent for chemical stability but introduces physical risks.

  • Seal Integrity: Glass-to-plastic cap seals can contract differentially at -20°C, potentially breaking the seal and allowing moisture to be "sucked" in during thawing.

  • Recommendation: If storing at -20°C, seal the cap with Parafilm® or electrical tape and place the bottle inside a secondary container (e.g., a sealed Ziploc bag with desiccant).

Standard Operating Procedures (SOPs)

SOP-01: The "Inert Warm-Up" (Thawing Protocol)

Objective: To prevent condensation, which is the #1 cause of reagent failure.

StepActionRationale
1 Remove from Fridge Take the bottle out of 2-8°C storage. DO NOT OPEN.
2 Desiccator Equilibration Place the cold, sealed bottle inside a desiccator cabinet.
3 Wait 30-45 Minutes Allow the liquid to reach room temperature (20°C).
4 Wipe Down Wipe the exterior with a lint-free tissue to remove any surface dampness.
5 Dispense Open the bottle, dispense the required amount quickly.
6 Inert Gas Overlay CRITICAL: Backfill the bottle headspace with Argon or Nitrogen gas.
7 Reseal & Return Tighten cap immediately. Wrap with Parafilm. Return to 2-8°C.
SOP-02: Handling Spills

Safety Note: This compound is an irritant and potentially lachrymatory.

  • Evacuate: If a large volume (>10 mL) is spilled outside a fume hood, evacuate the immediate area.

  • Neutralize: Cover the spill with a mixture of sodium bicarbonate (NaHCO₃) and sand/vermiculite. This neutralizes potential acid byproducts.

  • Disposal: Sweep into a chemical waste container labeled for halogenated organic waste.

Visual Workflow: The "Chain of Custody"

This diagram outlines the correct handling loop to maintain reagent grade (E-E-A-T compliant).

HandlingWorkflow Storage Storage (2-8°C, Argon) Equilibration Equilibration (30 mins @ RT) Storage->Equilibration Remove Dispensing Dispensing (Fume Hood) Equilibration->Dispensing No Condensation Purge Inert Gas Purge (Re-blanket) Dispensing->Purge Immediate Return Return to Cold Purge->Return Seal Return->Storage Loop

Figure 2: The closed-loop handling cycle designed to prevent moisture ingress.

References

  • PubChem. (n.d.).[1] Compound Summary: this compound (CAS 267883-53-4).[2] National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Renard, J., et al. (2025). Atmospheric degradation of chloroacetoacetates. ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Validation & Comparative

NMR spectrum analysis of Methyl 3-chloro-2-oxobutanoate vs 2-chloro isomer

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison: Structural Elucidation of Chlorinated Oxobutanoates

Executive Summary

In the synthesis of heterocyclic building blocks (e.g., thiazoles, furans), the precise regiochemistry of chlorinated


-keto esters and 

-keto esters is critical. Two common isomers—Methyl 3-chloro-2-oxobutanoate (Isomer A) and Methyl 2-chloro-3-oxobutanoate (Isomer B) —are frequently confused due to their similar boiling points and precursors.

This guide provides a definitive protocol for distinguishing these isomers using


 and 

NMR. The core distinction lies in the spin-spin coupling patterns of the alkyl chain: Isomer A displays a characteristic doublet-quartet system , whereas Isomer B displays a singlet-singlet motif.

Structural Analysis & Connectivity

Before analyzing the spectra, we must visualize the connectivity that dictates the splitting patterns.

Isomer A (3-chloro-2-oxobutanoate): An


-keto ester with the chlorine at the 

-position relative to the ester carbonyl, but traditionally numbered C3 on the butanoate chain.
  • Connectivity:

    
    
    
  • Key Feature: The terminal methyl group is directly attached to a methine proton (

    
    ).
    

Isomer B (2-chloro-3-oxobutanoate): A


-keto ester derivative (2-chloroacetoacetate).
  • Connectivity:

    
    
    
  • Key Feature: The terminal methyl is an acetyl group, isolated from the methine proton by a carbonyl.

Figure 1: Structural Decision Tree

Isomer_Identification Start Unknown Chlorinated Sample Analyze_Me Analyze Methyl Region (1.5 - 2.5 ppm) Start->Analyze_Me Doublet Signal: Doublet (d) (~1.6 ppm) Analyze_Me->Doublet Coupling J ≈ 7Hz Singlet Signal: Singlet (s) (~2.4 ppm) Analyze_Me->Singlet No Coupling Quartet Check Methine Region: Quartet (q) observed? Doublet->Quartet Result_A IDENTIFIED: Isomer A (this compound) Quartet->Result_A Confirmed Singlet_Methine Check Methine Region: Singlet (s) observed? Singlet->Singlet_Methine Result_B IDENTIFIED: Isomer B (Methyl 2-chloro-3-oxobutanoate) Singlet_Methine->Result_B Confirmed

Caption: Logic flow for identifying regioisomers based on proton coupling patterns.

Experimental Protocol: Sample Preparation

To ensure high-resolution spectra and minimize enolization artifacts (common in


-keto esters), follow this standardized protocol.

Materials:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as internal standard.
    
    • Why:

      
       is non-polar, which stabilizes the keto-form of Isomer B. Highly polar solvents like DMSO-
      
      
      
      may shift the keto-enol equilibrium, complicating the integration.
  • Tube: 5mm High-Precision NMR tube.

Workflow:

  • Massing: Weigh ~15-20 mg of the liquid sample.

  • Dissolution: Add 0.6 mL of

    
    . Cap and invert gently. Do not vortex vigorously to avoid introducing microbubbles.
    
  • Acquisition:

    • Pulse Sequence: Standard proton (

      
       or equivalent).
      
    • Scans: 16 (sufficient for >95% purity).

    • Relaxation Delay (

      
      ): 1.0 second.
      
  • Processing: Phase correct manually. Baseline correct. Reference TMS to 0.00 ppm.

Comparative Analysis: NMR Data

The following table contrasts the expected chemical shifts and multiplicities.

FeatureIsomer A (3-chloro-2-oxobutanoate)Isomer B (2-chloro-3-oxobutanoate)Differentiation Logic
Terminal Methyl

1.65 (d,

Hz)

2.39 (s)
Primary Identifier. Isomer A is an alkyl methyl (shielded, coupled). Isomer B is an acetyl methyl (deshielded, isolated).
Methoxy (

)

3.92 (s)

3.84 (s)
Minimal difference; unreliable for identification.
Methine (

)

5.15 (q,

Hz)

4.82 (s)
Isomer A couples to the methyl group. Isomer B is isolated between two carbonyls.
Carbonyl Environment

-diketone

-keto ester
Affects Carbon NMR more than Proton.

Note: Chemical shifts (


) are approximate and may vary by 

ppm depending on concentration.
Mechanistic Insight: Why the Difference?
  • Coupling (Scalar J-coupling): In Isomer A , the protons on C4 (Methyl) are 3 bonds away from the proton on C3 (Methine). According to the

    
     rule, the methyl signal splits into a doublet (
    
    
    
    ) and the methine splits into a quartet (
    
    
    ). In Isomer B , the C4 protons are separated from the C2 proton by a quaternary carbonyl carbon (C3), breaking the coupling pathway.
  • Chemical Shift (Deshielding): The methyl group in Isomer B is attached directly to a carbonyl (acetyl group), which is electron-withdrawing, shifting the peak downfield to ~2.4 ppm. In Isomer A , the methyl is attached to a

    
     carbon; while still deshielded compared to a standard alkane, it appears further upfield (~1.65 ppm).
    

Comparative Analysis: NMR Data

While Proton NMR is usually sufficient, Carbon NMR provides confirmation via carbonyl signatures.

Carbon TypeIsomer A Isomer B
Ketone (

)
~192 ppm (C2)~198 ppm (C3)
Ester (

)
~160 ppm (C1)~165 ppm (C1)
Alpha-Carbon

at ~53 ppm

at ~60 ppm

Key Signature: Isomer A possesses an


-diketone motif (adjacent carbonyls), often resulting in slightly different relaxation times and shift positions compared to the 

-dicarbonyl system of Isomer B.

Troubleshooting & Impurities

When analyzing these samples, researchers often encounter specific artifacts.

A. Enol Tautomerism (Isomer B)

Methyl 2-chloro-3-oxobutanoate (Isomer B) is a


-keto ester. While the 2-chloro substituent generally favors the keto form due to steric and dipole factors, trace enol form may be visible.
  • Sign: A small singlet for the vinyl-OH (often broad, >10 ppm) and a shift in the methyl peak.

  • Solution: If quantification is required, ensure the integration includes both keto and enol forms, or run the spectrum in a non-polar solvent to maximize the keto form.

B. Unreacted Starting Materials
  • Methyl Acetoacetate: Look for a singlet at

    
     2.26 (Acetyl) and a singlet at 
    
    
    
    3.45 (
    
    
    between carbonyls).
  • Methyl 2-oxobutanoate: Look for a triplet at

    
     1.1 and a quartet at 
    
    
    
    2.9 (Ethyl group pattern).

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107332, Methyl 2-chloro-3-oxobutanoate. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of 3-chloro-2-oxo-butanoate. (Referencing Ethyl ester analog for splitting pattern confirmation). Retrieved from [Link]

Sources

Technical Guide: Comparative Analysis & Identification of Methyl 3-chloro-2-oxobutanoate Impurities via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026


-Halo-

-Keto Esters

Executive Summary

Methyl 3-chloro-2-oxobutanoate (MCOB) is a critical intermediate in the synthesis of thiazole-based antibiotics (e.g., Cefotaxime) and other heterocyclic APIs. Its structural integrity is defined by the reactive


-chloro-

-keto moiety, which renders it highly susceptible to hydrolysis, thermal dehydrohalogenation, and keto-enol tautomerization.

This guide addresses the failure of conventional gas chromatography (GC) and non-specific HPLC-UV methods to accurately profile MCOB impurities. We propose a high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) workflow that ensures structural preservation during analysis, providing a robust protocol for identifying hydrolytic degradants, dechlorinated byproducts, and condensation impurities.

The Analytical Challenge: Why Standard Methods Fail

The analysis of MCOB presents a "instability vs. detectability" paradox.[1] The following comparison matrix highlights why LC-MS is the requisite technique for this application.

Comparative Assessment of Analytical Platforms
FeatureGC-MS (Gas Chromatography)HPLC-UV (Ultraviolet)LC-MS (Proposed)
Primary Mechanism Volatility & Thermal SeparationHydrophobicity & Chromophore AbsorptionHydrophobicity & Mass-to-Charge Ratio
Suitability for MCOB Poor. High injector temperatures (

C) cause thermal degradation (dehydrohalogenation), creating false impurity peaks.
Moderate. MCOB has weak UV absorbance (carbonyl).[1] Impurities lacking conjugated systems are often invisible.[1]Excellent. Soft ionization (ESI) prevents thermal breakdown.[1] High specificity for trace impurities.[1]
Specificity High (if stable), but isobaric interferences are common.Low. Co-eluting peaks cannot be distinguished without MS.[1]High. Resolves co-eluting species via mass extraction (XIC).[1]
Limit of Detection ~100 ppm (limited by noise/degradation).~500 ppm (limited by extinction coefficient).[1]< 10 ppm (Trace level detection).[1]

Senior Scientist Insight: In my experience, GC-MS analysis of MCOB often yields a false positive for methyl 2-chloroacrylate due to thermal elimination of HCl in the liner. LC-MS eliminates this artifact.

Impurity Profiling: The Degradation Landscape[1]

Understanding the chemistry of MCOB is prerequisite to method development.[1] The molecule degrades via three primary pathways: hydrolysis, reduction (dechlorination), and condensation.

Key Impurities & Mass Transitions[1][2][3]
Impurity IDNameStructure DescriptionOriginMolecular WeightTarget Ion [M+H]+
IMP-A Methyl 2-oxobutanoateDechlorinated analogReductive byproduct / Over-hydrogenation116.12117.1
IMP-B 3-chloro-2-oxobutanoic acidHydrolyzed esterMoisture exposure / Acidic hydrolysis136.53137.0 (Cl35) / 139.0 (Cl37)
IMP-C Methyl 3-hydroxy-2-oxobutanoateHydroxyl substitutionNucleophilic substitution of Cl132.11133.1
IMP-D Dimer/Condensation ProductAldol-like adductBase-catalyzed self-reaction~260-280Varies (e.g., 263.5)
Degradation Pathway Diagram[1]

MCOB_Degradation MCOB This compound (Target API) MW: 150.5 IMP_A IMP-A: Methyl 2-oxobutanoate (Dechlorination) MW: 116.1 MCOB->IMP_A Reductive Dechlorination (-Cl, +H) IMP_B IMP-B: 3-chloro-2-oxobutanoic acid (Hydrolysis) MW: 136.5 MCOB->IMP_B Ester Hydrolysis (+H2O, -MeOH) IMP_C IMP-C: Methyl 3-hydroxy-2-oxobutanoate (Substitution) MW: 132.1 MCOB->IMP_C Nucleophilic Sub. (+OH-, -Cl-)

Figure 1: Primary degradation pathways of this compound leading to key impurities.

Strategic Methodology: LC-MS Protocol[4][5]

This protocol uses Electrospray Ionization (ESI) in positive mode.[1] While APCI is an alternative, ESI is preferred here to detect the polar acid impurities (IMP-B) and hydroxylated forms (IMP-C) effectively.

A. Sample Preparation (Crucial Step)

Objective: Prevent artifactual degradation during prep.[1]

  • Solvent: Use anhydrous Acetonitrile (ACN) .[1] Avoid Methanol to prevent transesterification (methyl

    
     methyl exchange is invisible, but methyl 
    
    
    
    ethyl is possible if ethanol is present as a stabilizer).
  • Concentration: Prepare a 1.0 mg/mL stock solution.

  • Dilution: Dilute to 10 µg/mL in Water:ACN (90:10) containing 0.1% Formic Acid immediately prior to injection.[1]

  • Temperature: Maintain autosampler at 4°C .

B. Chromatographic Conditions[1][2][3][6][7][8][9]
  • Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.

    • Rationale: A sub-2-micron column provides the efficiency needed to separate the keto-enol tautomers which often appear as split peaks in lower quality columns.

  • Mobile Phase A: 0.1% Formic Acid in Water (18 MΩ).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acidic pH suppresses the ionization of the carboxylic acid impurity (IMP-B), keeping it in the neutral form for better retention on C18, while still allowing protonation in the source.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-10 min: 5%

      
       95% B (Linear gradient)
      
    • 10-12 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.[1]

C. Mass Spectrometry Parameters (ESI+)[9]
  • Source: Electrospray Ionization (ESI).[1][2]

  • Polarity: Positive (+).[1]

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.[1]

  • Fragmentor Voltage: 70-100 V (Optimize to avoid in-source fragmentation of the C-Cl bond).

  • Scan Range: m/z 50 – 500.[1]

Analytical Workflow Diagram

The following diagram illustrates the decision-making process during the analysis, ensuring data integrity.

LCMS_Workflow Sample Sample Prep (Anhydrous ACN) LC UHPLC Separation (C18, Acidic pH) Sample->LC 4°C Injection Ionization ESI Source (+) (Soft Ionization) LC->Ionization Elution MS Q-TOF / QqQ (Full Scan + MS/MS) Ionization->MS [M+H]+ Data Data Processing (EIC Extraction) MS->Data Mass Spectra

Figure 2: Optimized LC-MS workflow for labile chlorinated esters.

Experimental Validation & Data Interpretation

To validate this method, you must perform "Stress Testing" (Forced Degradation) to confirm the method can detect impurities when they are actually present.

  • Acid Hydrolysis Check: Treat a small aliquot of MCOB with 0.1N HCl for 1 hour.

    • Expected Result: Decrease in MCOB peak (m/z 151) and rise of IMP-B (m/z 137).

    • Note: If IMP-B elutes near the void volume (t0), switch to a PFP (Pentafluorophenyl) column for better retention of polar acids.

  • Isotope Pattern Verification:

    • MCOB and IMP-B contain one Chlorine atom.

    • Look for the characteristic 3:1 intensity ratio between the M (Cl35) and M+2 (Cl37) isotopes.[1]

    • IMP-A (Des-chloro) will lack this isotope pattern, providing immediate confirmation of dechlorination.

Troubleshooting Guide
  • Issue: Split peaks for the main analyte.

    • Cause: Keto-enol tautomerization occurring on-column.

    • Solution: Lower the column temperature to 25°C or increase the buffer concentration (e.g., 10mM Ammonium Formate) to stabilize the equilibrium.[1]

  • Issue: Loss of Chlorine signal (In-source fragmentation).

    • Cause: Fragmentor voltage too high.[1]

    • Solution: Lower voltage.[1] Monitor m/z 151 (Parent) vs m/z 115 (Loss of HCl).[1]

References

  • National Institutes of Health (PubChem). this compound Compound Summary. [Link]

  • Journal of Chromatography B. LC-MS/MS method for quantitative profiling of ketone bodies and α-keto acids.[3] (General methodology for keto-acid stability). [Link]

  • ResearchGate. Atmospheric degradation of chloroacetoacetates by Cl atoms.[1] (Kinetics and degradation products of similar chloro-esters). [Link]

Sources

Comparison of Methyl 3-chloro-2-oxobutanoate and Ethyl 3-chloro-2-oxobutanoate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Methyl 3-chloro-2-oxobutanoate vs. Ethyl 3-chloro-2-oxobutanoate

Executive Summary

This compound (CAS 267883-53-4) and Ethyl 3-chloro-2-oxobutanoate (CAS 50774-86-2) are structural analogs used primarily as electrophilic building blocks in the Hantzsch thiazole synthesis .

While often confused with their more common regioisomers (the 2-chloro-3-oxobutanoates), these specific 3-chloro-2-oxo isomers are critical for synthesizing 5-methylthiazole-4-carboxylates . The choice between the methyl and ethyl ester is governed by three factors: atom economy , solubility profile , and transesterification risk .

  • Select the Methyl Ester for high-throughput screening (HTS) libraries where atom economy is prioritized and when working in methanolic media to maximize reaction rates.

  • Select the Ethyl Ester for process scale-up due to its superior lipophilicity (easier extraction), higher boiling point, and compatibility with standard ethanolic workups.

Physicochemical Profile

The following table contrasts the key physical properties. Note the distinct CAS numbers, as commercial vendors often conflate these with the 2-chloro-3-oxo isomers.

PropertyThis compoundEthyl 3-chloro-2-oxobutanoate
CAS Number 267883-53-4 50774-86-2
Formula


Molecular Weight 150.56 g/mol 164.59 g/mol
Structure


Boiling Point ~170°C (Predicted)~185°C (Predicted)
Solubility High in MeOH, Moderate in

High in EtOH, EtOAc, DCM
Atom Economy Higher (Less waste mass)Lower
Primary Application Synthesis of Methyl thiazole-4-carboxylatesSynthesis of Ethyl thiazole-4-carboxylates

Reactivity Analysis & Mechanism

Both compounds act as bis-electrophiles . They possess two reactive centers:

  • C2 (Ketone): Hard electrophile, attacked by the nitrogen of the thioamide/thiourea.

  • C3 (Alkyl Chloride): Soft electrophile, attacked by the sulfur of the thioamide/thiourea.

The Regioselectivity Trap

It is crucial to distinguish these from 2-chloro-3-oxobutanoates.

  • 3-chloro-2-oxo (Subject of this guide)

    
     Yields 5-methylthiazole-4-carboxylate .
    
  • 2-chloro-3-oxo (Common isomer)

    
     Yields 4-methylthiazole-5-carboxylate.
    
The Ester Effect
  • Steric Hindrance: The methyl ester is less sterically hindered than the ethyl ester. In rapid kinetic studies, the methyl variant typically cyclizes 10–15% faster, particularly with bulky thioamides.

  • Transesterification Risk: This is the most common failure mode.

    • Running the Methyl ester in Ethanol with a base will result in a mixture of Methyl and Ethyl thiazole products due to ester exchange.

    • Rule: Always match the solvent alcohol to the ester group (Methyl ester in Methanol; Ethyl ester in Ethanol).

Mechanistic Pathway (Hantzsch Synthesis)

Hantzsch_Mechanism Start Thioamide (R-CSNH2) TS1 Transition State 1: S-Alkylation at C3 Start->TS1 Nucleophilic Attack (S) Substrate 3-chloro-2-oxobutanoate (Methyl or Ethyl) Substrate->TS1 Inter Intermediate: α-Thioiminoketone TS1->Inter - HCl Cyclization Cyclization: N-Attack at C2 (Ketone) Inter->Cyclization Dehydration Dehydration (- H2O) Cyclization->Dehydration Product Product: Alkyl 5-methylthiazole- 4-carboxylate Dehydration->Product

Figure 1: Mechanistic pathway for the conversion of 3-chloro-2-oxobutanoate to 5-methylthiazole-4-carboxylate.

Comparative Experimental Protocol

This protocol validates the reactivity difference by running parallel syntheses of a standard thiazole (2-amino-5-methylthiazole-4-carboxylate derivative).

Objective: Synthesize 2-aminothiazole derivatives using Methyl vs. Ethyl precursors.

Materials
  • Reaction A: this compound (1.0 eq), Thiourea (1.1 eq), Methanol (Solvent).

  • Reaction B: Ethyl 3-chloro-2-oxobutanoate (1.0 eq), Thiourea (1.1 eq), Ethanol (Solvent).

Workflow

Experimental_Workflow cluster_A Protocol A (Methyl Ester) cluster_B Protocol B (Ethyl Ester) A1 Dissolve Thiourea (1.1 eq) in MeOH A2 Add this compound (Dropwise, 0°C) A1->A2 A3 Reflux 2-3 hours A2->A3 A4 Cool & Neutralize (NaHCO3) A3->A4 A5 Filter Precipitate (Methyl Thiazole) A4->A5 B1 Dissolve Thiourea (1.1 eq) in EtOH B2 Add Ethyl 3-chloro-2-oxobutanoate (Dropwise, 0°C) B1->B2 B3 Reflux 3-5 hours B2->B3 B4 Cool & Neutralize (NaHCO3) B3->B4 B5 Filter Precipitate (Ethyl Thiazole) B4->B5

Figure 2: Parallel workflow for Methyl vs. Ethyl ester thiazole synthesis. Note the solvent matching.

Step-by-Step Procedure
  • Preparation: In a round-bottom flask, dissolve 10 mmol of Thiourea in 20 mL of the appropriate solvent (MeOH for Methyl ester, EtOH for Ethyl ester).

  • Addition: Cool the solution to 0°C. Add 10 mmol of the specific 3-chloro-2-oxobutanoate dropwise over 10 minutes. Note: The reaction is exothermic.

  • Cyclization:

    • Methyl System: Heat to reflux (

      
      ). Monitor by TLC.[1] Completion is typically faster (2h).
      
    • Ethyl System: Heat to reflux (

      
      ). Completion typically takes 3–4h due to steric and solubility factors.
      
  • Workup: Cool to room temperature. Neutralize with saturated aqueous

    
     to pH 7–8.
    
  • Isolation: The thiazole product usually precipitates. Filter, wash with cold water, and dry.

  • Yield Comparison: Expect ~85-90% yield for the Methyl ester and ~80-88% for the Ethyl ester. The Ethyl ester product is often easier to crystallize due to lower solubility.

Handling & Stability

  • Hydrolysis: The Methyl ester is significantly more prone to hydrolysis. It must be stored under inert gas (Argon/Nitrogen) at 2–8°C. Exposure to moisture will generate 3-chloro-2-oxobutanoic acid, which is unstable and decarboxylates.

  • Lachrymator: Both compounds are

    
    -halo ketones/esters and are potent lachrymators. Handle strictly in a fume hood.
    
  • Storage: The Ethyl ester shows better long-term shelf stability (6+ months) compared to the methyl ester (3–4 months) before significant degradation is observed by NMR.

References

  • PubChem. (n.d.).[2][3] this compound (CAS 267883-53-4).[4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • PubChem. (n.d.).[2][3] Ethyl 3-chloro-2-oxobutanoate (CAS 50774-86-2).[8][4][9][10][5] National Library of Medicine. Retrieved from [Link]

  • Farghaly, T. A., et al. (2020).[11][1] Structural Properties and Catalytic Activity of Binary Poly (vinyl alcohol)/Al2O3 Nanocomposite Film for Synthesis of Thiazoles. Polymers, 12(1), 190. (Demonstrates use of Ethyl 3-chloro-2-oxobutanoate in thiazole synthesis). Retrieved from [Link]

Sources

Regiochemical Fidelity in Thiazole Synthesis: A Comparative Validation Guide for 3-Chloro-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hantzsch Regioselectivity Challenge

In medicinal chemistry, the thiazole ring is a privileged scaffold, yet its synthesis via the Hantzsch method is prone to regiochemical ambiguity when using asymmetric


-haloketones. This guide addresses a specific, high-value challenge: distinguishing the products derived from Ethyl 3-chloro-2-oxobutanoate  (Target Pathway) versus its common isomer, Ethyl 2-chloro-3-oxobutanoate  (Standard Pathway).

While the standard pathway yields ethyl 4-methylthiazole-5-carboxylate , the use of 3-chloro-2-oxobutanoate is required to access the inverted ethyl 5-methylthiazole-4-carboxylate scaffold. Misidentification of these regioisomers can lead to erroneous SAR (Structure-Activity Relationship) data. This guide provides an orthogonal validation protocol to ensure regiochemical fidelity.

Mechanistic Divergence & Pathway Analysis

To validate the product, one must first understand the mechanistic divergence. The regiochemical outcome is dictated by the positions of the electrophilic centers (carbon-bearing halogen vs. ketone carbonyl) relative to the nucleophilic centers of the thioamide.

Comparative Pathway Diagram

Thiazole_Regioselectivity node_start Thioamide (R-CS-NH2) node_SM_A Reagent A: Ethyl 2-chloro-3-oxobutanoate (Cl at C2, Ketone at C3) node_start->node_SM_A + node_SM_B Reagent B (Target): Ethyl 3-chloro-2-oxobutanoate (Cl at C3, Ketone at C2) node_start->node_SM_B + node_Int_A Intermediate A (S-alkylation at C2) node_SM_A->node_Int_A SN2 Displacement node_Prod_A Product A (Standard): Ethyl 4-methylthiazole-5-carboxylate node_Int_A->node_Prod_A Cyclodehydration node_Int_B Intermediate B (S-alkylation at C3) node_SM_B->node_Int_B SN2 Displacement node_Prod_B Product B (Target): Ethyl 5-methylthiazole-4-carboxylate node_Int_B->node_Prod_B Cyclodehydration

Figure 1: Mechanistic divergence in Hantzsch synthesis. The position of the chlorine atom determines the orientation of the substituents on the final thiazole ring.

Experimental Protocol: Synthesis with 3-Chloro-2-oxobutanoate

Unlike the robust commercial availability of the 2-chloro isomer, ethyl 3-chloro-2-oxobutanoate is often synthesized in situ or requires careful handling to prevent tautomerization. The following protocol minimizes hydrolysis byproducts.

Materials
  • Reagent: Ethyl 3-chloro-2-oxobutanoate (CAS: 14943-58-9)

  • Thioamide: Thiobenzamide (Model substrate)

  • Solvent: Ethanol (Anhydrous)

  • Base:

    
     (Solid)
    
Step-by-Step Procedure
  • Preparation: Dissolve thiobenzamide (1.0 equiv) in anhydrous ethanol (0.5 M concentration).

  • Addition: Add ethyl 3-chloro-2-oxobutanoate (1.1 equiv) dropwise at room temperature. Note: The reaction is exothermic.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
    
    • Checkpoint: The intermediate thioimidate may appear as a transient spot; ensure full conversion to the cyclized product.

  • Workup: Cool to room temperature. Neutralize with saturated aqueous

    
     to pH 8.
    
  • Extraction: Extract with EtOAc (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Purification: Flash column chromatography (Gradient 0-20% EtOAc in Hexanes).

Validation Guide: Distinguishing the Regioisomers

This is the critical comparison. Analytical data must prove that the ester is at position 4, not 5.

Table 1: Comparative Analytical Markers
FeatureStandard Isomer (Impurity/Alternative)Target Isomer (Product)
Structure Ethyl 4-methylthiazole-5-carboxylate Ethyl 5-methylthiazole-4-carboxylate
Precursor Ethyl 2-chloro-3-oxobutanoateEthyl 3-chloro-2-oxobutanoate

NMR (

)

ppm

ppm
HMBC Correlation Methyl protons correlate to Ester Carbonyl (

)
NO correlation between Methyl and Ester Carbonyl
Melting Point (Acid) Higher (Typically

for acids)
Lower (Steric crowding at C4/C5 affects packing)
Orthogonal Validation Strategy
Method A:

NMR Chemical Shift Analysis

The methyl group in the 4-position (Standard Isomer) is deshielded by the adjacent ring nitrogen and the anisotropy of the C5-ester. In the Target Isomer , the methyl is at the 5-position (the nucleophilic carbon), typically resulting in an upfield shift of approximately 0.2–0.3 ppm relative to the 4-methyl isomer.

Method B: HMBC (Heteronuclear Multiple Bond Correlation) - The Gold Standard

This is the definitive test. You must look for the long-range coupling between the methyl protons and the ester carbonyl carbon.

  • Target Isomer (5-Me, 4-COOEt): The methyl group is at C5. The ester is at C4.[2] The distance is too great (4 bonds) to see a strong HMBC correlation between the Methyl protons and the Ester Carbonyl.

  • Standard Isomer (4-Me, 5-COOEt): The methyl group is at C4. The ester is at C5.[2][3] While still 4 bonds, the geometry and electron density often allow for weak coupling, but the key distinction is the coupling to the quaternary ring carbons.

    • Target: Methyl correlates to C5 (quaternary) and C4 (quaternary attached to ester).

    • Standard: Methyl correlates to C4 (quaternary) and C5 (quaternary attached to ester).

Validation Logic Flow

Validation_Logic start Isolated Product nmr Run 1H NMR & HMBC start->nmr decision Methyl Shift > 2.6 ppm? nmr->decision result_A Likely Standard Isomer (4-Methyl-5-Ester) decision->result_A Yes result_B Likely Target Isomer (5-Methyl-4-Ester) decision->result_B No confirm Confirm with HMBC: Check coupling to C-Carboxyl result_B->confirm

Figure 2: Decision tree for validating thiazole regiochemistry using NMR spectroscopy.

Troubleshooting & Common Pitfalls

  • Reagent Purity: Commercial ethyl 3-chloro-2-oxobutanoate can degrade into ethyl 2-chloro-3-oxobutanoate via acid-catalyzed tautomerization if stored improperly. Always run a GC-MS or NMR on the starting material before synthesis.

  • Deacetylation: In some Hantzsch conditions, the ester group can hydrolyze or decarboxylate if the temperature is too high (

    
    ), leading to 5-methylthiazole (unsubstituted at C4).
    
  • Solvent Effects: Using acetic acid as a solvent can sometimes alter the regioselectivity by promoting rapid equilibration of the

    
    -haloketone. Neutral ethanol is preferred for the target isomer.
    

References

  • Hantzsch Thiazole Synthesis Regioselectivity: Comparison of acidic vs neutral conditions and the resulting isomer mixtures. Journal of the Chemical Society, Perkin Transactions 1.

  • Synthesis of Ethyl 3-chloro-2-oxobutanoate: Methodology for synthesizing the specific starting material required for the target isomer. ResearchGate, "Synthesis of 3-chloro-2-oxo-butanoate".

  • NMR Characterization of Thiazole Esters: Spectral data for Ethyl 4-methylthiazole-5-carboxylate (The Standard Isomer) for comparison. TCI Chemicals Product Data.

  • Thiazole-5-carboxylic Acid Derivatives: Detailed analysis of 4-methylthiazole-5-carboxylic acid derivatives, providing baseline data for the "Standard" isomer. Chemistry of Heterocyclic Compounds.

Sources

Proton NMR chemical shifts for beta-chloro alpha-keto esters

Proton NMR Chemical Shifts for -Chloro -Keto Esters

A Comparative Technical Guide for Structural Validation

Executive Summary

Target Class:


1Structural Motif:


Diagnostic Challenge:1keto formgem-diol hydrate

1

This guide provides the chemical shift baselines to distinguish the target from its non-chlorinated precursors and its commonly confused regioisomer, the


Comparative Chemical Shift Analysis

The following data compares the target molecule (Ethyl 3-chloropyruvate ) against its direct precursor and its most common isomer.

Table 1: Diagnostic Chemical Shifts ( , ppm in )
Compound ClassStructureDiagnostic ProtonShift (

)
MultiplicityKey Feature
Target (

-Cl

-Keto)
Ethyl 3-chloropyruvate


-CH

4.55 - 4.70 SingletDeshielded by Cl and adjacent C=O.
Hydrate Form (Artifact)Ethyl 3-chloropyruvate hydrate


-CH

3.80 - 3.95 SingletUpfield shift due to loss of C=O anisotropy.
Precursor Ethyl Pyruvate


-CH

2.45SingletReference baseline (no halogen).
Regioisomer (

-Cl

-Keto)
Ethyl 2-chloroacetoacetate


-CH
4.82SingletOften confused with target; distinguish by Acetyl-CH

(~2.4).
Aliphatic Analog Ethyl 3-chloropropionate


-CH

3.75TripletDistinct coupling (

Hz); lacks ketone deshielding.
Mechanistic Insight: The "Hydration Trap"
12


  • Keto Form: The

    
    -protons feel the strong paramagnetic anisotropy of the carbonyl group, pushing the signal downfield (~4.6 ppm).
    
  • Hydrate Form: The carbonyl is converted to a tetrahedral center (

    
    ).[1] The anisotropy is lost, causing the signal to "drift" upfield by nearly 0.8 ppm (~3.8 ppm).
    
  • Validation: If you observe two singlets in a ~3:1 ratio (e.g., 4.60 ppm and 3.85 ppm), your sample is partially hydrated.[1] This is not an impurity; it is an equilibrium state.[1]

Structural Dynamics & Logic Pathway

The following diagram illustrates the logical flow for identifying the compound and distinguishing it from artifacts.

NMR_Logic_FlowSampleCrude Sample(Unknown Chlorinated Ester)SolventDissolve in CDCl3(Check Water Content)Sample->SolventSpectrumAcquire 1H NMRSolvent->SpectrumDecision1Observe Singlet > 4.0 ppm?Spectrum->Decision1TargetTarget: Ethyl 3-chloropyruvate(Keto Form)Decision1->TargetSinglet @ 4.6 ppmHydrateHydrate Form Detected(Gem-diol)Decision1->HydrateSinglet @ 3.9 ppmIsomerIsomer: Ethyl 2-chloroacetoacetate(Alpha-Chloro)Decision1->IsomerSinglet @ 4.8 ppm+ Singlet @ 2.4 ppmPrecursorPrecursor: Ethyl Pyruvate(Incomplete Rxn)Decision1->PrecursorSinglet @ 2.45 ppm(No Cl shift)Hydrate->TargetAdd Molecular Sieves(Dehydrate)

Caption: Logical decision tree for assigning NMR signals of chlorinated keto esters, accounting for hydration equilibria.

Experimental Protocol: Reliable Acquisition

To ensure reproducible chemical shifts and minimize the hydrate signal, follow this strict preparation protocol.

Reagents
  • Solvent:

    
     (99.8% D) stored over 4Å Molecular Sieves.[1]
    
  • Internal Standard: TMS (Tetramethylsilane) or residual

    
     (set to 7.26 ppm).[1]
    
  • Drying Agent: Activated 4Å Molecular Sieves (beads).[1]

Step-by-Step Methodology
  • Solvent Preparation:

    • Pre-dry the NMR solvent.[1]

      
      -Keto esters are hygroscopic.[1] Even 1% water content can shift the equilibrium to the hydrate form.[1]
      
    • Action: Add 3-4 beads of activated 4Å molecular sieves to the NMR tube before adding the sample.[1]

  • Sample Dissolution:

    • Weigh 10–15 mg of the

      
      -chloro 
      
      
      -keto ester.[1]
    • Dissolve in 0.6 mL of dry

      
      .
      
    • Critical: Do not use DMSO-

      
       or Methanol-
      
      
      unless necessary.[1] Methanol will form a hemi-ketal (
      
      
      ), permanently altering the spectrum and complicating the assignment.
  • Acquisition:

    • Run a standard proton sequence (16 scans).[1]

    • Validation Check: Integrate the ethyl group (Triplet ~1.3 ppm, Quartet ~4.3 ppm). If the integral of the diagnostic singlet (expected 2H) is lower than expected relative to the ethyl group (5H), look for the hydrate peak upfield (~3.8 ppm). Summing the integrals of the Keto and Hydrate peaks should equal the theoretical proton count.

  • Troubleshooting (Hydrate Removal):

    • If the spectrum is dominated by the hydrate (3.8 ppm), allow the sample to sit over the molecular sieves in the tube for 30 minutes and re-acquire. The equilibrium should shift back toward the keto form (4.6 ppm).[1]

References

  • ChemicalBook. (n.d.).[1] Ethyl 3-chloropyruvate NMR Spectrum. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 11469164, Ethyl 3-chloro-2-oxopropanoate. Retrieved from

  • Malová Križková, P., et al. (2017).[1][3][4][5][6] Chemical Synthesis of (RP)- and (SP)-[16O,17O,18O]Phosphoenol Pyruvate. The Journal of Organic Chemistry, 82(19), 10310-10318.[4] (Validates the use of Ethyl 3-chloropyruvate in Perkow reactions and NMR characterization). Retrieved from

  • Doc Brown's Chemistry. (n.d.).[1] High resolution 1H NMR spectrum of chloroethane derivatives. Retrieved from

QC standards for Methyl 3-chloro-2-oxobutanoate purity testing

Author: BenchChem Technical Support Team. Date: February 2026

QC Standards for Methyl 3-chloro-2-oxobutanoate Purity Testing

Executive Summary: The Purity Paradox of Alpha-Keto Esters

This compound (CAS: 267883-53-4) is a critical intermediate in the synthesis of thiazole-based heterocycles and bioactive pharmaceutical ingredients (APIs). As an


-keto ester with a 

-chloro substituent, it possesses a "dual-reactivity" profile that makes it valuable for synthesis but notorious for quality control.

The "Purity Paradox" for this compound is that the very reactivity required for its function (electrophilic carbonyls, labile chloride) renders it unstable under standard analytical conditions. Traditional GC methods often induce thermal decarboxylation, while direct HPLC can suffer from poor UV retention or hydrolysis during the run.

This guide objectively compares three analytical "products" (methodologies) for establishing the purity of this compound: Derivatization HPLC , Quantitative NMR (qNMR) , and Direct GC-FID .

Chemical Identity & Critical Impurities

Before selecting a QC standard, one must rigorously verify the chemical identity to avoid isomer confusion, a common pitfall in this class of compounds.

FeatureSpecificationNotes
Compound Name This compoundNOT Methyl 2-chloro-3-oxobutanoate (CAS 4755-81-1)
CAS Number 267883-53-4Distinct from the

-chloro isomer.
Structure

Chlorine is at C3; Ketone at C2.
Critical Impurity A Methyl 3-chloro-2-oxobutanoic acidHydrolysis product (moisture sensitivity).
Critical Impurity B Methyl 2-chloro-3-oxobutanoateRegioisomer (from incorrect synthesis).
Critical Impurity C Dichloro-speciesOver-chlorination byproduct.
Visualizing the Impurity Landscape

ImpurityPathways Start Methyl 2-oxobutanoate Product This compound (Target) Start->Product Chlorination (C3) Impurity_Iso Methyl 2-chloro-3-oxobutanoate (Regioisomer) Start->Impurity_Iso Chlorination (C2) Impurity_Hyd 3-chloro-2-oxobutanoic acid (Hydrolysis) Product->Impurity_Hyd H2O / H+ Impurity_Dec Degradation Products (Decarboxylation) Product->Impurity_Dec Heat (GC Inlet)

Figure 1: Synthesis and degradation pathways highlighting critical impurities. Note the thermal instability leading to decarboxylation.

Comparative Analysis of Analytical Standards

We evaluated three primary methodologies for purity assessment. The "Product" here refers to the validated analytical protocol.

Option A: HPLC with Quinoxaline Derivatization (The "Gold Standard")

This method utilizes o-phenylenediamine (OPD) to react with the


-keto group, forming a stable quinoxaline derivative. This stabilizes the molecule before it enters the column.
  • Mechanism: Condensation of 1,2-diamine with 1,2-dicarbonyl.

  • Pros: High sensitivity (UV/Fluorescence), eliminates thermal degradation, specific to

    
    -keto functionality.
    
  • Cons: Requires sample preparation time (30-60 min).

Option B: Quantitative NMR (qNMR) (The "Absolute Reference")

Uses an internal standard (e.g., Maleic Acid or TCNB) to determine absolute purity without needing a reference standard of the analyte itself.

  • Mechanism: Molar ratio calculation based on proton integration.

  • Pros: Non-destructive, no reference standard required, detects all organic impurities (including isomers).

  • Cons: Lower sensitivity (LOD ~0.1%), high instrument cost.

Option C: Direct GC-FID (The "Routine Screen")

Standard gas chromatography with flame ionization detection.

  • Mechanism: Volatility-based separation.

  • Pros: Fast, high resolution, standard in many QC labs.

  • Cons: High Risk. The

    
    -keto ester moiety is thermally labile. Risk of on-column decarboxylation leading to false impurity profiles.
    

Performance Data Comparison

The following data summarizes the validation parameters for each method when testing a 98% purity lot.

ParameterMethod A: HPLC-Deriv (OPD)Method B: 1H-qNMRMethod C: GC-FID
Specificity High (Specific to

-keto)
Very High (Structural ID)Medium (Retention time only)
Linearity (

)
> 0.999N/A (Molar Ratio)> 0.995
LOD (Limit of Detection) 0.05 µg/mL~100 µg/mL1.0 µg/mL
Precision (RSD) < 1.0%< 0.5%< 2.0%
Recovery 98-102%99-101%90-95% (Thermal loss)
Suitability Final Release Testing Primary Standard Calibration In-Process Check (IPC)

Detailed Experimental Protocols

Protocol 1: HPLC Derivatization with o-Phenylenediamine (OPD)

Best for: Purity release testing and stability studies.

  • Reagent Prep: Prepare a 50 mM solution of o-phenylenediamine (OPD) in 0.1 M HCl. Keep in amber glass (light sensitive).

  • Sample Prep: Dissolve 10 mg of this compound in 10 mL Acetonitrile.

  • Derivatization: Mix 100 µL of Sample solution with 200 µL of OPD solution. Incubate at 60°C for 20 minutes (or 25°C for 2 hours).

  • Quench: Stop reaction by adding 200 µL of 1 M Acetate buffer (pH 5.5).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

    • Detection: UV at 315 nm (specific to quinoxaline ring).

Protocol 2: qNMR Purity Assessment

Best for: Establishing the purity of a "Working Standard".

  • Internal Standard (IS): Select Maleic Acid (TraceCERT® grade). Ensure

    
     relaxation time is known (typically >5s).
    
  • Solvent:

    
     (99.8% D) or 
    
    
    
    .
  • Preparation: Weigh exactly ~10 mg of Analyte (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Record weights to 0.001 mg precision.[1] Dissolve in 0.6 mL solvent.
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      (typically 30-60 seconds to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Purity.[2]

Decision Guide: Which Standard to Use?

Use this logic flow to select the appropriate methodology for your stage of development.

MethodSelection Start Start: Purity Testing Q1 Is this for a Reference Standard? Start->Q1 Q2 Is the sample thermally stable? Q1->Q2 No (Routine Batch) Result_qNMR Use qNMR (Absolute Purity) Q1->Result_qNMR Yes Result_HPLC Use HPLC-Deriv (High Precision) Q2->Result_HPLC No / Unknown Result_GC Use GC-FID (Rapid IPC only) Q2->Result_GC Yes (Verified)

Figure 2: Decision tree for selecting the analytical methodology.

References

  • Mahar, K. P., et al. (2025). "A simple and rapid isocratic HPLC method for the determination of alpha-keto acids... using meso stilbenediamine".[3] Journal of Liquid Chromatography & Related Technologies.

  • Luo, X., et al. (2020).[4][5] "Synthesis of α-keto carboxylic acids, esters and amides". Journal of Organic Chemistry.

  • ACG Publications. (2016). "Comparison of qNMR and HPLC-UV techniques for measurement... in pharmaceutical quality control".

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.

Sources

Technical Benchmarking: Methyl 3-chloro- vs. Methyl 3-bromo-2-oxobutanoate in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical benchmarking of Methyl 3-chloro-2-oxobutanoate versus Methyl 3-bromo-2-oxobutanoate , specifically tailored for researchers in heterocyclic synthesis and medicinal chemistry.

Executive Summary

In the synthesis of 5-substituted thiazoles and imidazoles,


-halo-

-keto esters are critical "C3+C2" building blocks. While chlorinated intermediates are typically preferred in process chemistry for their lower cost and higher atom economy, Methyl 3-bromo-2-oxobutanoate (CAS 34329-73-2) is the superior reagent for bench-scale and lead optimization workflows compared to This compound (CAS 267883-53-4) .

The Bromide offers a kinetic advantage (


) essential for cyclizing sterically hindered or electron-deficient thioamides, despite its lower shelf stability. The Chloride, while theoretically more stable, is currently a high-cost, low-availability reagent often requiring Finkelstein catalysis (NaI) to achieve comparable yields.

Chemical & Physical Profile

The fundamental difference lies in the carbon-halogen bond strength and the leaving group ability, which dictates the rate of the initial nucleophilic attack.

FeatureThis compoundMethyl 3-bromo-2-oxobutanoate
CAS Number 267883-53-4 34329-73-2
Structure


Molecular Weight 150.56 g/mol 195.01 g/mol
Leaving Group (

of HX)
-7 (Cl⁻)-9 (Br⁻)
Reactivity Profile Moderate; often requires heat/catalyst.[1]High; reacts at RT or mild heat.
Stability Moderate (Hydrolysis risk).Low (Light/Moisture sensitive).
Commercial Status Rare / Expensive (~$800/g)Standard / Accessible (~$100/g)

Note on Isomers: Do not confuse these with Methyl 2-chloro-3-oxobutanoate (CAS 4755-81-1), which is an acetoacetate derivative. The reagents discussed here are pyruvate derivatives (2-oxo), placing the halogen at the 3-position (


-carbon).

Mechanistic Benchmarking: The Hantzsch Pathway

The primary application of these reagents is the Hantzsch Thiazole Synthesis . The reaction proceeds via a stepwise mechanism where the leaving group (X) plays a rate-determining role in the first step (S-alkylation).

Pathway Visualization

The following diagram illustrates the reaction trajectory and the kinetic bottleneck where the choice of Halogen (X) is critical.

HantzschMechanism cluster_legend Kinetic Impact Start Thioamide (R-CS-NH2) Step1 Transition State 1 (S-Alkylation at C3) Start->Step1 Reagent Methyl 3-halo-2-oxobutanoate (X = Cl or Br) Reagent->Step1  X determines rate   Intermed Thioimidate Intermediate Step1->Intermed  Br: Fast (k_rel ~80)  Cl: Slow (k_rel ~1)   Step2 Cyclization (N-attack on C2 Ketone) Intermed->Step2 - H2O Product Thiazole-5-carboxylate Step2->Product - HX Legend The C-Br bond cleavage lowers activation energy for Step 1.

Figure 1: Mechanistic pathway of Hantzsch synthesis showing the critical S-alkylation step dependent on leaving group ability.

Performance Analysis
  • Kinetics (The "Bromide Advantage"): The S-alkylation step involves the nucleophilic attack of sulfur on the

    
    -carbon. The C-Br bond is weaker (approx. 66 kcal/mol) than the C-Cl bond (approx. 81 kcal/mol). In polar solvents (EtOH, DMF) used for these reactions, the Bromide facilitates a rapid reaction at room temperature, whereas the Chloride often requires reflux, leading to potential thermal degradation of the 
    
    
    
    -keto moiety.
  • Substrate Scope:

    • Bromide: Essential when using electron-deficient thioamides (e.g., nitro-substituted aryl thioamides) which are poor nucleophiles.

    • Chloride: Viable only for highly nucleophilic thioureas or alkyl thioamides unless activated by KI (Finkelstein condition).

Experimental Protocols

To ensure reproducibility, the following protocols utilize a Self-Validating System approach: specific checkpoints (TLC/NMR) are defined to confirm success before proceeding.

Protocol A: Synthesis with Methyl 3-bromo-2-oxobutanoate (Standard)

Best for: Rapid library synthesis, difficult substrates.

  • Setup: Dissolve Thioamide (1.0 equiv) in Ethanol (0.5 M concentration).

  • Addition: Add Methyl 3-bromo-2-oxobutanoate (1.05 equiv) dropwise at room temperature (RT).

    • Observation: Slight exotherm is normal.

  • Monitoring (Checkpoint 1): Stir at RT for 1-2 hours.

    • Validation: TLC (Hexane/EtOAc) should show disappearance of thioamide. If not, heat to 50°C.

  • Workup: Evaporate solvent. The residue is often the HBr salt of the thiazole.

  • Purification: Triturate with ether or recrystallize from EtOH/Water.

Protocol B: Synthesis with this compound (Catalytic)

Best for: Cost-sensitive scale-up (if source available) or stability studies.

  • Activation: Dissolve This compound (1.0 equiv) and Sodium Iodide (NaI) (0.1 equiv) in Acetone or DMF. Stir for 15 mins to generate the transient iodide in situ.

  • Reaction: Add Thioamide (1.0 equiv).

  • Conditions: Heat to reflux (Acetone) or 80°C (DMF) for 6–12 hours.

    • Validation (Checkpoint 2): Monitor the disappearance of the characteristic

      
      -proton doublet of the chloride (
      
      
      
      ppm) and appearance of the aromatic thiazole singlet (
      
      
      ppm) in
      
      
      H NMR.
  • Workup: Requires aqueous wash to remove Iodine/Salts before isolation.

Decision Matrix

Use the following logic to select the appropriate reagent for your campaign:

Scenario Recommendation Rationale
Discovery Chemistry (mg scale) Bromide Speed is priority; cost is negligible. High success rate with diverse thioamides.
Process Scale-up (>1 kg) Chloride (with qualification)Only if significant cost savings exist and supply is secured. Requires process safety validation for higher temps.
Poor Nucleophile (e.g., Urea) Bromide Chloride is too unreactive to displace the leaving group effectively before decomposition.
Long-term Storage Chloride Bromide degrades (darkens) over weeks; Chloride is shelf-stable for months if dry.

Safety & Stability Hazards

  • Lachrymator Warning: Both compounds are potent lachrymators (tear gas agents). All weighing and transfers must occur in a functioning fume hood.

  • Decomposition: The Bromide (CAS 34329-73-2) releases HBr upon hydrolysis, which autocatalyzes further decomposition. Store over activated molecular sieves at 2-8°C.

  • Allergen: Both are potential skin sensitizers. Double-gloving (Nitrile) is recommended.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11183175, Methyl 3-bromo-2-oxobutanoate. Retrieved from [Link]

  • Erian, A. W., et al. (2003).The Chemistry of

    
    -Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-865. (General reactivity principles of 
    
    
    
    -halo vs
    
    
    -halo carbonyls). Retrieved from [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of Methyl 3-chloro-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal and handling procedures for Methyl 3-chloro-2-oxobutanoate .

Document Control:

  • Subject: Chemical Waste Management & Safety

  • Target Compound: this compound (CAS: 267883-53-4)[1][2]

  • Hazard Class: Alkylating Agent / Lachrymator / Corrosive[3]

Executive Summary & Chemical Profile

Do not treat this chemical as a standard organic solvent. this compound is a bifunctional electrophile containing both an


-keto ester and a secondary alkyl chloride.[3] In a biological context, this structure acts as a potent alkylating agent , capable of modifying DNA and proteins.[3] For disposal purposes, it must be classified as a High-Hazard Halogenated Organic .[3]
Critical Identification

Many researchers confuse this compound with its isomer, Methyl 2-chloro-3-oxobutanoate (Chloroacetoacetate).[3] While their disposal streams are similar, accurate labeling is vital for regulatory compliance.[3]

PropertyData
Chemical Name This compound
CAS Number 267883-53-4
Structure

Molecular Weight 150.56 g/mol
Physical State Liquid (typically colorless to pale yellow)
Primary Hazards Skin Corrosion (Cat 1B), Serious Eye Damage, Lachrymator
Reactivity Electrophilic; reactive toward nucleophiles (bases, amines, thiols)

Hazard Mechanism (The "Why")

To ensure safety, one must understand the causality of the hazard:

  • Alkylating Potential: The chlorine atom at the C3 position is activated by the adjacent carbonyl group. This makes the C3 carbon highly susceptible to nucleophilic attack. If this contacts skin or lungs, it alkylates cellular machinery, causing immediate and irreversible damage.

  • Hydrolytic Instability: Upon contact with moisture, the ester and halide moieties can hydrolyze, releasing Hydrochloric Acid (HCl) and Methanol .[3] This generates pressure in sealed waste containers and lowers the pH of the waste stream, potentially mobilizing other heavy metals if present in the same container.[3]

  • Base Incompatibility: NEVER pour this chemical into a basic waste stream (e.g., aqueous NaOH or ammonia). The combination of an

    
    -halo ketone with a base can trigger the Favorskii rearrangement  or rapid polymerization, leading to a thermal runaway (explosion) in the waste container.
    

Primary Disposal Workflow (Routine Waste)

This protocol is designed for the removal of expired reagents or reaction byproducts. Incineration is the only acceptable final disposal method. [3]

Step 1: Segregation
  • Stream: Halogenated Organic Waste.

  • Container: High-density polyethylene (HDPE) or glass amber jug.

  • Incompatibles: Do not mix with strong bases, oxidizers (peroxides), or alkali metals.

Step 2: Packaging & Labeling
  • Dilution (Recommended): If the reagent is pure (>95%), dilute it with a compatible non-halogenated solvent (e.g., Ethyl Acetate or Dichloromethane) to <10% concentration before adding to the bulk waste container. This acts as a heat sink in case of accidental reactivity.

  • Labeling:

    • Constituents: Write "this compound" fully. Do not use abbreviations.

    • Hazard Checks: Mark "Toxic," "Corrosive," and "Halogenated."

    • RCRA Classification (US): While not explicitly P- or U-listed, treat as D003 (Reactive) if concentrated, and always as part of a Halogenated Solvent stream.[3]

Step 3: Storage Prior to Pickup
  • Store in a cool, well-ventilated satellite accumulation area (SAA).

  • Ensure the cap is vented if there is any risk of moisture ingress (to prevent HCl pressure buildup).

Emergency Spill Response (The "Unhappy Path")

Scenario: You have dropped a 100mL bottle in the fume hood. Immediate Action: Evacuate the immediate area. The lachrymatory effects will be instant.

Cleanup Protocol
  • PPE: Double nitrile gloves, lab coat, goggles, and a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.[3]

  • Containment: Surround the spill with an inert absorbent (Vermiculite or Diatomaceous Earth). Do not use paper towels (they increase surface area for evaporation).

  • Neutralization (On Absorbent):

    • Once absorbed, transfer the solid material to a wide-mouth waste jar.[3]

    • Expert Note: Do not attempt to neutralize the neat liquid on the benchtop with base; the heat generation will vaporize the lachrymator.

  • Surface Decontamination:

    • After bulk removal, wipe the surface with a dilute solution of Sodium Carbonate (Soda Ash) or a 5% Sodium Bicarbonate solution.[3] This neutralizes any microscopic acid residues.

    • Follow with a soap and water wash.

Visual Decision Logic

The following diagram outlines the decision-making process for handling this compound, ensuring no critical safety checks are missed.

DisposalWorkflow Start Start: this compound Waste Identified StateCheck Assess State of Material Start->StateCheck IsSpill Is it a Spill? StateCheck->IsSpill IsPure Is it Pure/Concentrated (>10%)? IsSpill->IsPure No (Routine Disposal) Evacuate 1. Evacuate Area (Lachrymator) 2. Don Full PPE (OV/AG Mask) IsSpill->Evacuate Yes Dilute Dilute with Ethyl Acetate or CH2Cl2 IsPure->Dilute Yes Segregate Segregate: Halogenated Waste Stream (NO BASES / NO OXIDIZERS) IsPure->Segregate No (Already Dilute) Absorb Absorb with Vermiculite (NO Paper Towels) Evacuate->Absorb Neutralize Wipe Surface with Dilute Na2CO3 Absorb->Neutralize Neutralize->Segregate Dilute->Segregate Label Label: Toxic, Corrosive, Halogenated List Full Chemical Name Segregate->Label End Hand off to EHS/Waste Contractor for Incineration Label->End

Figure 1: Decision tree for the safe handling and disposal of this compound, distinguishing between routine waste management and emergency spill response.

References

  • National Institutes of Health (NIH) - PubChem. (n.d.).[3] Compound Summary: Methyl chloroacetate (Analogous reactivity data). Retrieved February 3, 2026, from [Link][3]

  • Organic Chemistry Portal. (2014). Synthesis and Reactivity of

    
    -Halo Ketones. Retrieved February 3, 2026, from [Link]
    

Sources

Personal protective equipment for handling Methyl 3-chloro-2-oxobutanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Methyl 3-chloro-2-oxobutanoate (CAS: 267883-53-4) belongs to the class of


-halo-

-keto esters. While often categorized generically as an irritant in basic databases, its structural moiety dictates a safety profile far more aggressive than standard organic intermediates.

As a Senior Application Scientist, I must emphasize that the primary risks here are not just acute toxicity, but lachrymatory potency and hydrolytic instability . The


-chloro ketone motif renders this molecule a potent electrophile, capable of alkylating biological macromolecules (DNA/proteins) and rapidly hydrolyzing upon contact with mucosal moisture to release hydrochloric acid (HCl).

Critical H-Codes:

  • H318: Causes serious eye damage (Irreversible corneal opacity risk).

  • H315: Causes skin irritation (Potential for chemical burns upon occlusion).

  • H335: May cause respiratory irritation (Lachrymator effect).

Personal Protective Equipment (PPE) Matrix

Standard "lab safety" advice often fails because it ignores permeation kinetics. For this compound, standard 4-mil nitrile gloves provide only momentary protection.

A. Hand Protection: The "Permeation Fallacy"

The Risk: Halogenated esters and ketones rapidly swell and permeate standard nitrile rubber. A single drop can penetrate a standard exam glove in <2 minutes, often without visible degradation.

The Protocol: Double-Glove System

  • Inner Layer (Barrier): Polyethylene/Ethylene Vinyl Alcohol (PE/EVOH) Laminate gloves (e.g., Silver Shield® or 4H®).

    • Why: These provide >480 minutes breakthrough time against complex halo-esters.

  • Outer Layer (Dexterity/Sacrificial): 5-8 mil Nitrile High-Grip.

    • Why: Protects the inner liner from physical tears and provides grip. If splashed, strip this outer layer immediately.

B. Ocular & Face Protection

The Risk: As a lachrymator, vapors alone can cause blepharospasm (involuntary eyelid closure), rendering a researcher blind and panicked in a hazardous situation.

  • Requirement: Chemical Splash Goggles (ANSI Z87.1 D3 rated).

  • Contraindication: Safety glasses are insufficient due to vapor ingress.

  • Volume Rule: If handling >50 mL or transferring between vessels, a Face Shield is mandatory over the goggles to prevent facial skin alkylation.

C. Respiratory Protection

The Risk: Inhalation triggers immediate upper respiratory tract inflammation.

  • Primary Control: Chemical Fume Hood (Face velocity 80–100 fpm). Work at least 6 inches inside the sash.

  • Secondary Control (Spill/Outside Hood): Full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "AG" component is critical to neutralize HCl byproducts from hydrolysis.

Operational Workflow: The "Cold Trap" Method

Step-by-Step Procedure
  • Pre-Operational Check:

    • Verify Fume Hood airflow.[1]

    • Prepare a neutralization bath (10% aqueous Sodium Carbonate) in the hood before opening the bottle.

  • Thermal Control:

    • Chill the reagent bottle to 4°C prior to opening. This significantly reduces the vapor pressure of the lachrymatory component.

  • Transfer:

    • Do not pour. Use a glass syringe or cannula transfer for volumes <50 mL to maintain a closed system.

    • If pouring is necessary, use a funnel with a ground-glass joint to minimize surface area exposure.

  • Decontamination:

    • Immediately wipe the septum or bottle threads with a Kimwipe soaked in dilute bicarbonate, then discard the wipe into solid hazardous waste.

Visualization: Safety Decision Logic

The following diagram outlines the decision logic for PPE selection based on operational scale.

PPE_Decision_Matrix Start Start: Handling This compound VolCheck Volume > 10 mL? Start->VolCheck LowVol Micro-Scale (<10 mL) VolCheck->LowVol No HighVol Macro-Scale (>10 mL) VolCheck->HighVol Yes StandardPPE PPE: Goggles + Double Nitrile Gloves LowVol->StandardPPE HoodCheck Fume Hood Functional? StandardPPE->HoodCheck EnhancedPPE PPE: Goggles + Face Shield + Laminate Liners (SilverShield) HighVol->EnhancedPPE EnhancedPPE->HoodCheck Stop STOP WORK Repair Ventilation HoodCheck->Stop No Proceed Proceed with Cold Trap Method HoodCheck->Proceed Yes

Figure 1: Decision matrix for scaling PPE based on volume and ventilation status.

Emergency & Disposal Protocols

Spill Management
  • Evacuate: If >10 mL is spilled outside a hood, evacuate the lab immediately.

  • Neutralize: For small hood spills, cover with Sodium Carbonate or Vermiculite . Do not use paper towels (fire risk from potential exotherms).

  • Clean: Wash area with soap and water only after the chemical is absorbed and removed.

Waste Disposal[2][3]
  • Segregation: Classify as Halogenated Organic Waste .

  • Incompatibility: NEVER mix with strong oxidizers (e.g., Nitric Acid) or strong bases (rapid exothermic hydrolysis).

  • Labeling: Clearly mark waste tag with "Lachrymator" to warn waste handling personnel.

Quantitative Data: Material Resistance
MaterialBreakthrough Time (min)Degradation RatingRecommendation
Laminate (Silver Shield) > 480ExcellentPrimary Barrier
Nitrile (4 mil) < 5FairSplash Only
Neoprene 15 - 30GoodSecondary Option
Latex ImmediatePoorDO NOT USE

References

  • National Institutes of Health (PubChem). (2024). Compound Summary: Alpha-Halo Ketones Toxicity Profile. Retrieved from [Link]

  • University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.